Golotimod

Catalog No.
S548752
CAS No.
229305-39-9
M.F
C16H19N3O5
M. Wt
333.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golotimod

CAS Number

229305-39-9

Product Name

Golotimod

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1

InChI Key

CATMPQFFVNKDEY-YPMHNXCESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

solubility

Soluble in DMSO, not in water

Synonyms

gamma-D-glutamyl-L-tryptophan, golotimod, SCV-07

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

The exact mass of the compound Golotimod is 333.13247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCV 07 hydrochloride structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Core Properties

SCV-07 Hydrochloride is a small molecule dipeptide with specific structural characteristics and physical properties important for research applications.

Table 1: Chemical and Physical Profile of SCV-07 Hydrochloride

| Property | Specification | | :--- | :--- | | Chemical Name | Gamma-D-glutamyl-L-tryptophan hydrochloride [1] [2] | | Synonyms | Golotimod hydrochloride; SCV 07 hydrochloride [1] [2] [3] | | CAS Number | 1029401-59-9 [1] [2] [4] | | Molecular Formula | C₁₆H₂₀ClN₃O₅ [1] [2] | | Molecular Weight | 369.80 g/mol [1] [2] | | Purity | >99% (as reported by suppliers) [1] [2] | | Chemical Structure | | Solubility | Soluble in water (120-150 mg/mL) [1] [2] | | Storage | -20°C, sealed, away from moisture [1] [2] |

Mechanism of Action and Signaling Pathways

SCV-07 Hydrochloride functions primarily as an immunomodulator through multiple pathways.

  • Primary Mechanism: inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling by preventing its homodimerization in the cytoplasm [2] [3]. This inhibition is crucial in conditions where STAT3 signaling drives disease progression.
  • Secondary Mechanisms: has broad effects on the Toll-like Receptor (TLR) pathway, impacting TLR2, TLR4, TLR7, and TLR9 [3]. It stimulates T-helper cells toward a Th1-type immune response, enhancing production of IL-2 and interferon-gamma (IFN-γ) [2] [3]. The compound also stimulates macrophage function and phagocytosis [2].

The following diagram illustrates the proposed signaling pathways and biological effects of SCV-07 Hydrochloride:

G cluster_path1 STAT3 Pathway cluster_path2 Immunomodulation SCV07 SCV-07 Hydrochloride STAT3 STAT3 Protein SCV07->STAT3 TLR TLR Pathway (TLR2, TLR4, TLR7, TLR9) SCV07->TLR Dimerization Homodimerization Inhibited STAT3->Dimerization Inhibits BiologicalEffects Biological Outcomes • Enhanced antibacterial therapy • Reduced mucositis severity • Antiviral activity Dimerization->BiologicalEffects Th1 Th1 Cell Differentiation TLR->Th1 Cytokines ↑ IL-2, ↑ IFN-γ Th1->Cytokines Cytokines->BiologicalEffects Macrophage Macrophage Activation Macrophage->BiologicalEffects

Key Experimental Data and Biological Activity

Research indicates SCV-07 Hydrochloride has efficacy in various disease models.

Table 2: Summary of Key In Vivo Experimental Findings

Disease Model Administration & Dose Key Findings Citation
Recurrent Genital HSV-2 Oral gavage or subcutaneous injection; 100 μg/kg for 5 days Reduced lesion incidence from 55% to 18% (oral); greater efficacy when administered after fasting [1]. [1]
Radiation-Induced Oral Mucositis Subcutaneous injection; once/twice daily, 10-1000 μg/kg for 20 days Significant reduction in severity and duration of oral mucositis; peak mucositis score was 2.2 vs. 3.0 in control group (at 100 μg/kg) [1]. [1]
Tuberculosis (as immunoadjuvant) Not specified in results Increased efficacy of anti-tuberculosis therapy, improved clearance of mycobacteria, and enhanced cavity healing [1] [3]. [1] [3]

Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are methodologies from key experiments.

Protocol 1: Oral Mucositis Model in Hamsters

This protocol is used to evaluate the protective effects of SCV-07 against radiation-induced oral mucositis [1].

  • Animals: Male LVG golden Syrian Hamsters (approx. 80 g).
  • Radiation Induction: Animals receive localized radiation to the cheek pouch to induce mucositis.
  • Dosing: SCV-07 hydrochloride is administered via subcutaneous injection at doses of 10, 100, or 1000 μg/kg.
  • Dosing Schedule: Once or twice daily from day 1 to day 20 relative to radiation.
  • Key Metrics: Mucositis is scored daily based on a standardized scale to assess severity and ulceration duration.
Protocol 2: Recurrent Genital HSV-2 Model in Guinea Pigs

This protocol assesses the efficacy of SCV-07 in reducing viral lesion recurrence [1].

  • Animals: Female Hartley guinea pigs (250-300 g) infected with HSV-2.
  • Fasting: For oral administration studies, animals are fasted overnight prior to dosing to enhance efficacy.
  • Dosing: SCV-07 hydrochloride is administered at 100 μg/kg.
  • Route & Schedule: Either oral gavage or subcutaneous injection for 5 days.
  • Key Metrics: Incidence and severity of recurrent lesions are monitored and scored.

Research and Development Status

SCV-07 Hydrochloride remains an investigational compound and is not approved for medical use in any country [3]. It has been investigated for use in several areas, including:

  • Tuberculosis: As an adjunct to standard therapy [3].
  • Viral Infections: Such as Hepatitis C and Herpes Simplex Virus type 2 (HSV-2) [1] [3].
  • Oral Mucositis: To reduce severity and duration in patients receiving radiation or chemotherapy [1].
  • Other Conditions: Preclinical evidence suggests potential in allergic diseases like asthma and psoriasis [5] [4].

References

Gamma-D-glutamyl-L-tryptophan pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Summary

The table below summarizes the core pharmacological data for Golotimod:

Parameter Description
IUPAC Name (2R)-2-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]butanoic acid [1]
Chemical Formula C₁₆H₁₉N₃O₅ [1]
Molecular Weight 333.3392 g/mol [1]
Modality Small Molecule [1]
Mechanism of Action Broad activator of the Toll-like Receptor (TLR) pathway [1]
Key Targets TLR2, TLR4, TLR7, TLR9; STAT3 inhibitor [1]
Primary Effects Stimulates T-lymphocyte differentiation, enhances macrophage phagocytosis, boosts IL-2 and IFN-γ production [1]
Regulatory Status Investigational; not approved in the US or other regions [1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a broad-acting modulator of the Toll-like receptor (TLR) pathway, influencing multiple immune targets [1].

Immunomodulatory Mechanisms

The diagram below illustrates the core immunomodulatory pathway of this compound:

golotimod_pathway cluster_immune Immune Cell Modulation cluster_cytokine Enhanced Cytokine Production cluster_effects Therapeutic Effects This compound This compound TLR_Pathway TLR Pathway Activation (TLR2, TLR4, TLR7, TLR9) This compound->TLR_Pathway Immune_Modulation Immune Cell Modulation TLR_Pathway->Immune_Modulation Cytokine_Release Cytokine Production Immune_Modulation->Cytokine_Release T_cell T-lymphocyte Differentiation Macrophage Macrophage Phagocytosis Downstream_Effects Downstream Effects Cytokine_Release->Downstream_Effects IL2 IL-2 IFNg IFN-γ Antiviral Antiviral Activity Antibacterial Antibacterial Activity

This compound immunomodulatory pathway. Source: Adapted from [1].

Key Pharmacodynamic Interactions
  • STAT3 Inhibition: this compound acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor, potentially disrupting signaling pathways involved in inflammation and cancer [1].
  • Th1 Cytokine Bias: By preferentially enhancing production of IL-2 and IFN-γ, this compound promotes a Th1-type immune response, which is crucial for combating intracellular pathogens like Mycobacterium tuberculosis [1].

Preclinical and Clinical Evidence

Investigational Applications

Based on its immunomodulatory properties, this compound has been investigated for several therapeutic applications [1]:

  • Tuberculosis: As an adjunct therapy, showing improved mycobacterial clearance, cavity healing, and reduction of symptoms like fever and cough in clinical studies.
  • Viral Infections: Including chronic Hepatitis C.
  • Oncology Support: Investigation for the prevention of chemoradiation-induced oral mucositis.
Safety and Tolerability

According to available clinical data, Golototimod has demonstrated a favorable safety profile. No adverse effects were observed in patients participating in clinical trials [1].

Synthesis and Production Protocols

The unique structural features of this compound—containing both D- and L-amino acids connected by a gamma-glutamyl linkage—make its chemical synthesis complex. Enzymatic methods have been developed as efficient alternatives [2].

Enzymatic Synthesis Using Bacterial GGT

The following diagram outlines the optimized enzymatic production workflow:

synthesis_workflow cluster_conditions Optimal Reaction Parameters Substrates Substrates: D-Glutamine & L-Tryptophan Reaction Reaction Conditions Substrates->Reaction Enzyme Enzyme: Bacterial γ-Glutamyltranspeptidase (GGT) Enzyme->Reaction Product Product: γ-D-Glutamyl-L-Tryptophan Reaction->Product pH pH 9.0 - 9.5 Temp Temperature: 37°C Time Incubation: 5 hours Concentration Substrate: 50 mM each Enzyme: 0.2 U/mL Purification Purification & Analysis Product->Purification

Enzymatic synthesis workflow for this compound. Source: Adapted from [2].

Comparative Synthesis Methods
Method Catalyst Key Conditions Yield Key Features
Bacterial GGT [2] γ-Glutamyltranspeptidase 50 mM substrates, pH 9-9.5, 37°C, 5 hr ~66% Specific for D-glutamine configuration; high conversion rate
L-Glutaminase [3] L-Glutaminase from B. amyloliquefaciens pH 10, 37°C, 3 hr, 0.1% enzyme ~51% (γ-EW) Broader substrate specificity; produces mixture of γ-glutamyl peptides

Research Applications and Future Directions

The distinct mechanism of action of this compound, targeting multiple TLRs and STAT3 signaling, positions it as a promising candidate for several research and development avenues:

  • Infectious Disease: Its Th1-biased cytokine profile (elevated IL-2, IFN-γ) is relevant for diseases requiring robust cellular immunity [1].
  • Cancer Immunotherapy: As a STAT3 inhibitor, it may counteract tumor-induced immunosuppression, potentially enhancing antitumor immune responses [1].
  • Antioxidant Properties: Related γ-glutamyl-tryptophan peptides have demonstrated free radical scavenging and metal-chelating activities in biochemical assays, suggesting potential applications in mitigating oxidative stress [3].

Conclusion and Key Takeaways

Gamma-D-glutamyl-L-tryptophan (this compound/SCV-07) is a synthetically-derived dipeptide with a unique gamma-glutamyl linkage and a multifaceted immunomodulatory profile. Its primary mechanism involves broad modulation of the Toll-like receptor pathway, leading to enhanced Th1 cytokine production and potential STAT3 inhibition. While it has shown promise in investigational studies for tuberculosis and viral infections, it remains an experimental drug requiring further clinical validation. The development of efficient enzymatic synthesis methods provides a viable path for its production for research and potential therapeutic use.

References

Golotimod immunomodulatory peptide discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Golotimod

This compound (also known as SCV-07) is a synthetic immunomodulatory peptide derived from thymosin beta-4 [1]. Its primary mechanism centers on enhancing the immune response, particularly by targeting T-cell function [2] [1].

The diagram below outlines the key signaling pathway through which this compound exerts its effects.

G This compound This compound T_Cell T_Cell This compound->T_Cell  Binds & Stimulates IL_2 IL_2 T_Cell->IL_2  ↑ Production IFN_gamma IFN_gamma T_Cell->IFN_gamma  ↑ Production IL_2->T_Cell  Proliferation & Growth Immune_Response Immune_Response IL_2->Immune_Response  Enhances Macrophage Macrophage IFN_gamma->Macrophage  Activates Macrophage->Immune_Response  Pathogen Clearance

This compound activates T-cells, boosting IL-2 and IFN-γ production to enhance immune response.

In addition to this core pathway, this compound also helps regulate immune homeostasis by balancing pro-inflammatory and anti-inflammatory signals, which can prevent excessive inflammation and reduce the risk of autoimmune reactions [2].

Potential Therapeutic Applications

The immunomodulatory properties of this compound make it a candidate for treating conditions where enhancing the body's immune response is beneficial. The table below summarizes its primary potential applications.

Therapeutic Area Proposed Role & Mechanism Development Status
Oncology (Cancer Therapy) Enhances immune system's ability to recognize and destroy tumor cells; potential synergy with checkpoint inhibitors [2]. Preclinical and early clinical trials (e.g., for melanoma, lung cancer) [2].
Infectious Diseases Boosts T-cell function and macrophage activity to help clear persistent, hard-to-treat infections [2] [1]. Investigated for chronic infections [1].
Ulcerative Colitis Identified as a promising therapeutic candidate through bioinformatics analysis and molecular docking studies [3]. Computational prediction; requires clinical validation [3].

Drug Development Status & Considerations

This compound is currently an investigational drug and has not yet received approval for widespread clinical use [1]. Its development is ongoing, with research focused on determining optimal dosage, administration methods, and its full spectrum of indications [1].

  • Administration: It is typically administered via injection for rapid and efficient delivery [1].
  • Common Side Effects: These may include local reactions at the injection site (pain, redness, swelling) and systemic flu-like symptoms (fever, fatigue, muscle aches) [1].
  • Important Considerations: Caution is advised for patients with pre-existing autoimmune conditions, as the immunostimulatory effects could potentially exacerbate these conditions [1]. Drug interactions with other immunomodulatory agents are also an area of ongoing research [1].

Summary

This compound is a promising immunomodulatory peptide that acts by stimulating T-cell activity and enhancing cytokine production. While its potential in oncology, infectious diseases, and ulcerative colitis is supported by early research, it remains in the experimental stage.

References

what is Golotimod SCV 07 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Dual Pathway

Golotimod exerts its effects through two interconnected signaling pathways that enhance immune response and inhibit a key oncogenic signal.

golotimod_mechanism cluster_tlr TLR Pathway (Immune Activation) cluster_stat3 STAT3 Pathway (Oncogenic Inhibition) This compound This compound TLR Toll-like Receptors (TLR2, TLR4, TLR7, TLR9) This compound->TLR Activates STAT3 STAT3 Inhibition This compound->STAT3 Inhibits ImmuneActivation Enhanced Immune Response TLR->ImmuneActivation TCell T-cell Activation & Proliferation ImmuneActivation->TCell Cytokines ↑ Production of IL-2 & IFN-γ ImmuneActivation->Cytokines Macrophage Improved Macrophage Phagocytosis Cytokines->Macrophage OncogenicSignals Inhibition of Pro-survival & Proliferative Signals STAT3->OncogenicSignals Downstream ↓ Cyclin D1 ↓ Survivin ↓ Bcl-xL OncogenicSignals->Downstream

This compound's dual mechanism of immune activation via the TLR pathway and direct inhibition of the oncogenic STAT3 signaling cascade.

Key Research Applications & Experimental Data

This compound has shown promise in several preclinical and clinical research areas, supported by the following experimental data.

Oral Mucositis

A significant research focus is preventing and treating oral mucositis, a common side effect of cancer chemoradiation.

Model Dosing & Regimen Key Findings Proposed Mechanism
Preclinical (Hamsters) [1] 10, 100 μg/kg, or 1 mg/kg; subcutaneous injection; once/twice daily from days 1-20. At 100 μg/kg: Peak mucositis score of 2.2 (vs. 3.0 in control). Ulcer prevalence 6.3% (vs. 28.1% in control). Inhibition of STAT3 signaling, modulating inflammation and mucosal injury [1].
Clinical (HNC Patients) [2] Subcutaneous injection on days of radiation (from Phase 2 trial NCT00756951). Reduced severity and duration of OM; genomic analysis identified unique gene clusters that could differentiate treatment responders from non-responders. Immunomodulation and potential patient-specific genetic factors influencing response [2].
Infectious Diseases

This compound has been investigated as an immunotherapeutic adjuvant for hard-to-treat infections.

Pathogen Model Dosing & Regimen Key Findings
Mycobacterium tuberculosis [3] Preclinical Oral or subcutaneous Improved bacterial clearance, cavity healing, and immune parameters (e.g., fever, cough) without adverse effects.
Herpes Simplex Virus Type 2 (HSV-2) [1] Guinea Pigs 100 μg/kg; oral gavage or subcutaneous; for 5 days. Oral administration: Reduced lesion incidence from 55% to 18%. Subcutaneous injection showed no significant reduction.

Experimental Protocols

For researchers looking to work with this compound, here are summaries of key methodologies from the literature.

In Vitro STAT3 Inhibition Assay

This compound is described as a STAT3 inhibitor [1]. While the specific biochemical assay is not detailed in the search results, its STAT3 inhibitory activity is a cited mechanism for its efficacy in oral mucositis models [1]. Researchers would typically validate this using methods like electrophoretic mobility shift assays (EMSAs) to assess STAT3-DNA binding, western blotting to measure phosphorylated STAT3 (Tyr705) levels, or luciferase reporter assays using a STAT3-responsive promoter.

In Vivo Model for Oral Mucositis

This protocol is adapted from studies demonstrating this compound's efficacy [4] [1].

  • Animal Model: Male LVG golden Syrian Hamsters (approx. 80 g).
  • Mucositis Induction: Radiation (e.g., 40 Gy) delivered to the cheek pouch, often in combination with Cisplatin chemotherapy.
  • Treatment: this compound is administered subcutaneously at doses of 10, 100, or 1000 μg/kg.
  • Dosing Schedule: Once or twice daily, typically starting from day 1 and continuing through day 20 post-radiation.
  • Endpoint Assessment: Mucositis is scored regularly using a standardized scale (e.g., 0-4), with key metrics being peak mucositis score and the duration of ulcerative OM.

Clinical Development Status

This compound remains an investigational drug and has not received approval in the US or other regions [3]. It has been evaluated in several clinical trials for conditions including:

  • Oral Mucositis in head and neck cancer patients (Phase 2) [2].
  • Chronic Hepatitis C (Phase 1/2) [3].
  • Tuberculosis [3].

This compound represents a promising multi-target agent in research. Its future development will likely focus on defining predictive biomarkers for patient response and exploring its synergy with other immunotherapies.

References

Comprehensive Technical Guide: Indole Derivatives in Immunomodulatory Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indole Scaffolds in Immunomodulation

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities and therapeutic potential. This versatile molecular framework serves as a core structure in many natural products and pharmaceuticals, making it particularly valuable in drug discovery pipelines. Indole derivatives have demonstrated significant potential in immunomodulatory therapy, especially in cancer treatment, where they target key immune pathways and cellular processes. The structural versatility of indoles allows for extensive chemical modifications, enabling medicinal chemists to optimize drug-like properties such as solubility, permeability, and metabolic stability while maintaining target specificity [1] [2].

The indole nucleus can exist in three tautomeric forms—1H-indole, 2H-indole, and 3H-indole—which differ in the position of the hydrogen atom within the ring structure. These tautomers significantly influence the chemical reactivity and biological interactions of indole derivatives. The presence of delocalized π-electrons across the ring system enables indoles to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This diverse interaction profile underpins the broad pharmacological potential of indole derivatives and their ability to engage with multiple therapeutic targets simultaneously [1] [3].

Key Immunomodulatory Targets for Indole Derivatives

STING Pathway Degradation

Recent research has identified specific indole derivatives as potent STING degraders through proteasome-mediated pathways. The stimulator of interferon genes (STING) pathway plays a crucial role in innate immunity, and its aberrant activation is associated with various inflammatory and autoimmune diseases. Researchers have designed and synthesized a series of STING-PROTACs based on nitro-free covalent warheads and different E3 ligase binders. The representative compound 2h has demonstrated exceptional degradation specificity with a DC50 value of 3.23 μM and sustained degradation activity over 72 hours. Biological studies confirmed that compound 2h effectively inhibits STING signaling and suppresses immune-inflammatory cytokines both in vitro and in vivo. Notably, this compound exhibited improved safety profiles compared to its warhead molecule and SP23, making it a promising candidate for further investigation in autoimmune and inflammatory disease treatment [4].

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 enzyme represents another critical immunomodulatory target for indole-based therapeutics. IDO1 catalyzes the degradation of tryptophan in the tumor microenvironment, contributing to immune suppression by depleting essential amino acids required for T-cell function and activation. Inhibitors of IDO1, such as epacadostat, have been developed to reverse this immunosuppressive effect and reinvigorate T-cell responses. The indole scaffold serves as an ideal structural foundation for IDO1 inhibitors due to its similarity to the native tryptophan substrate, allowing competitive inhibition at the enzyme's active site. These inhibitors have shown promise in combination therapies with other immunomodulatory agents, potentially enhancing overall antitumor immunity by addressing multiple suppression mechanisms simultaneously [5].

PD-1/PD-L1 Axis Modulation

The PD-1/PD-L1 immune checkpoint pathway has emerged as a premier target for cancer immunotherapy, and indole derivatives offer unique opportunities for small-molecule intervention in this space. Although the large, flat binding interface between PD-1 and PD-L1 presents structural challenges for small-molecule inhibition, several indole-based compounds have shown promise in disrupting this interaction. For instance, PIK-93 promotes PD-L1 ubiquitination and degradation, thereby enhancing T-cell activation when combined with anti-PD-L1 antibodies. Additionally, natural indole compounds such as myricetin downregulate PD-L1 and IDO1 expression through interference with the JAK-STAT-IRF1 axis. The aryl hydrocarbon receptor, which controls PD-L1, PD-L2, and IDO1 expression through both canonical JAK/STAT signaling and non-coding RNA mechanisms, also represents an attractive target for indole-based small molecules [5].

Table 1: Key Immunomodulatory Targets of Indole Derivatives

Target Biological Role Indole Compound Mechanism of Action Quantitative Metrics
STING Innate immune sensor Compound 2h PROTAC-mediated degradation DC50 = 3.23 μM; >72h duration
IDO1 Tryptophan catabolism Epacadostat Competitive enzyme inhibition Clinical trials (Phase II)
PD-L1 Immune checkpoint PIK-93 Ubiquitination & degradation Enhanced anti-PD-L1 efficacy
β-Glucuronidase Lysosomal enzyme Ligand 10 Enzyme inhibition Binding energy = -9.5 kcal/mol
SIRT3 Mitochondrial deacetylase IM24DCW-16 SIRT3 modulation Upregulates SOD2, GPx, FOXO3

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling represents a powerful computational approach for understanding the relationship between indole derivative structures and their immunomodulatory activities. Theoretical investigations involving 30 indole derivatives have successfully generated predictive models with exceptional statistical fitness, demonstrating validation parameters of R²trng = 0.954942, Q²cv = 0.925462, and R²test = 0.855393 with a lack-of-fit (LOF) value of 0.042924. These models employ genetic function approximation (GFA) methods and multi-linear regression (MLR) analysis to identify critical molecular descriptors that correlate with biological activity [6].

Molecular docking studies further complement QSAR analyses by providing structural insights into ligand-target interactions. For β-glucuronidase inhibition, ligand 10 demonstrated superior binding affinity with a binding energy of -9.5 kcal/mol, forming stable interactions within the enzyme's active site through hydrophobic, electrostatic, and hydrogen bonding. This compound served as a template for designing novel inhibitors, with optimized derivatives exhibiting even better binding energies ranging from -9.6 to -9.9 kcal/mol, surpassing the standard drug D-saccharic acid 1,4-lactone. These computational approaches enable rational design of indole derivatives with enhanced potency and selectivity for immunomodulatory targets [6].

Table 2: Experimental Protocols for Evaluating Indole Derivatives

Method Key Parameters Application in Indole Research References
Molecular Docking Binding energy, Interaction residues β-glucuronidase inhibition, SIRT3 modulation [7] [6]
MTT Assay Cell viability, IC50 values Cytotoxicity screening, neuroprotection [7]
Tubulin Polymerization IC50, microtubule disruption Anticancer activity evaluation [1] [3]
ADMET Prediction QPlogPo/w, QPlogS, %Human Oral Absorption Drug-likeness assessment [7] [6]
Molecular Dynamics RMSD, RMSF, binding stability Ligand-protein complex stability (100 ns) [7]

Synthetic Chemistry Advances

Recent breakthroughs in indole chemistry have addressed long-standing challenges in selective functionalization, particularly at the historically inaccessible C5 carbon position. Researchers at Chiba University have developed a novel method for regioselective C5-H alkylation of indoles using cost-effective copper-based catalysts, achieving impressive yields up to 91%. This innovative approach employs carbene chemistry, where copper catalysts stabilize reactive intermediates and lower energy barriers for rearrangement, enabling previously difficult synthetic transformations [8].

The synthetic methodology demonstrates remarkable versatility, accommodating various substituents including methoxybenzyl, allyl, and phenyl groups at different positions on the indole ring. This flexibility enables the creation of structurally diverse molecular libraries for comprehensive biological screening. The copper-catalyzed strategy represents a significant advancement over traditional rhodium-based systems, offering improved cost-effectiveness and scalability for industrial applications. These synthetic breakthroughs expand the accessible chemical space for indole-based drug discovery, particularly for developing specialized immunomodulatory agents with optimized target engagement and pharmacological properties [8].

G SyntheticStrategy Indole Synthetic Strategies Classical Classical Methods SyntheticStrategy->Classical Modern Modern Approaches SyntheticStrategy->Modern Breakthrough Recent Breakthrough SyntheticStrategy->Breakthrough Fischer Fischer Indole Synthesis Classical->Fischer Bartoli Bartoli Indole Synthesis Classical->Bartoli Reissert Reissert Indole Synthesis Classical->Reissert MetalCatalysis Transition Metal Catalysis Modern->MetalCatalysis Green Green Chemistry Methods Modern->Green Nanoparticle Nanoparticle-Mediated Synthesis Modern->Nanoparticle C5Functionalization C5-H Functionalization Breakthrough->C5Functionalization CopperCatalyst Copper-Based Catalyst C5Functionalization->CopperCatalyst HighYield Yields up to 91% CopperCatalyst->HighYield

Synthetic strategies for indole derivative development, highlighting recent C5 functionalization breakthrough.

Experimental Protocols and Methodologies

Molecular Docking Protocols

Molecular docking studies provide critical insights into the binding interactions between indole derivatives and their immunomodulatory targets. For investigating SIRT3 modulation, researchers retrieved the protein structure from RCSB Protein Data Bank (PDB ID: 4fvt) with a resolution of 2.47 Å. The protein preparation workflow involved removing hetero-atoms and water molecules, adding missing residues, and optimizing hydrogen bonding networks using the Protein Preparation Wizard in Schrödinger Suite. Ligands were prepared using the LigPrep module with ionization parameters set at pH 7.0 ± 0.2 and energy minimization performed with OPLS 2004 force field. Receptor grid generation centered on the co-crystal Ac-Acs peptide, and molecular docking employed the extra precision (XP) mode for accurate pose prediction [7].

The binding stability of ligand-protein complexes was further evaluated through Prime MM-GBSA calculations to determine free binding energies (ΔGbind), incorporating molecular mechanics energy (ΔEMM), solvation energy (ΔGsolv), and surface area energy (ΔGSA). For dynamic assessment, molecular dynamics simulations were conducted over 100 ns timeframes using TIP4P solvent models with OPLS4 force fields, monitoring key parameters including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interaction stability throughout the simulation period [7].

In Vitro Biological Evaluation

Comprehensive in vitro assays are essential for validating the immunomodulatory activity of indole derivatives. For neuroinflammatory applications targeting Parkinson's disease, researchers employed multiple assay systems including MTT assays for cytotoxicity assessment, neuroprotection assays using rotenone-induced cytotoxicity models, lactate dehydrogenase (LDH) assays for membrane integrity evaluation, and superoxide dismutase (SOD) assays for antioxidant capacity measurement. Additional assays included glutathione peroxidase (GPx) activity, reactive oxygen species (ROS) estimation, mitochondrial membrane potential measurements using JC-1 dye, and real-time polymerase chain reaction (RT-PCR) for quantifying SIRT3, PGC-1α, and FOXO3 gene expression levels [7].

For anticancer activity evaluation, tubulin polymerization inhibition assays measured the concentration-dependent effects of indole derivatives on microtubule dynamics. Immunofluorescence staining visualized microtubule network disruption, while cell cycle analysis through flow cytometry determined G2/M phase arrest. Apoptosis induction was quantified using Annexin V staining and caspase activation assays, providing mechanistic insights into the anticancer properties of indole-based compounds [1] [3].

AI-Driven Drug Discovery Approaches

The integration of artificial intelligence into indole-based drug discovery represents a paradigm shift in immunomodulatory therapeutic development. AI techniques, particularly machine learning (ML) and deep learning (DL), accelerate compound screening, optimize lead candidates, and predict pharmacokinetic properties with unprecedented efficiency. Supervised learning algorithms, including support vector machines (SVMs) and random forests, enable quantitative structure-activity relationship (QSAR) modeling and virtual screening of indole libraries. Unsupervised learning approaches facilitate chemical clustering and scaffold-based grouping, while reinforcement learning (RL) methods iteratively optimize molecular structures toward desired immunomodulatory profiles [5].

G AI AI in Indole Drug Discovery Subfields AI Subfields AI->Subfields Applications Applications AI->Applications Models AI Models AI->Models ML Machine Learning Subfields->ML DL Deep Learning Subfields->DL NLP Natural Language Processing Subfields->NLP Screening Virtual Screening Applications->Screening Design De Novo Design Applications->Design ADMET ADMET Prediction Applications->ADMET Optimization Multi-parameter Optimization Applications->Optimization SVM Support Vector Machines Models->SVM GAN Generative Adversarial Networks Models->GAN VAE Variational Autoencoders Models->VAE RL Reinforcement Learning Models->RL

AI approaches accelerating indole-based immunomodulatory drug discovery.

Conclusion and Future Perspectives

References

Golotimod pharmacokinetics and ADMET properties

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Profile Summary

Property Details
DrugBank ID DB05475 [1]
Modality Small Molecule [1]
Generic Name This compound [1]
Chemical Formula C16H19N3O5 [1]
Molecular Weight 333.3392 g/mol [1]
Synonyms SCV-07 [1]
Regulatory Status Investigational; not approved in the US or other regions [1]
Associated Conditions Investigated for tuberculosis, chronic hepatitis C, oral mucositis, and head and neck cancer [1]. Also identified as a potential therapeutic candidate for Ulcerative Colitis [2].
Mechanism of Action Acts broadly on the Toll-like receptor (TLR) pathway [1]. A known STAT3 inhibitor [3]. Stimulates T-lymphocyte differentiation, macrophage phagocytosis, and enhances production of IL-2 and IFN-γ [1].
Pharmacodynamics Preferentially activates Th1 cytokine production [1].
Toxicity No adverse effects were observed in patients participating in clinical trials [1].

| ADMET Predictions | Human Intestinal Absorption: + (Well absorbed) [1] Blood Brain Barrier: + (Can cross) [1] P-glycoprotein Substrate: No [1] CYP450 Inhibitory Promiscuity: Low [1] |

Experimental Protocols & Research Context

While specific protocols for this compound assays are not detailed in the search results, the following information provides context for its research application.

  • In Vitro and In Vivo Models: this compound's efficacy has been evaluated in models of tuberculosis (improved clearance of mycobacteria and cavity healing) [1] and viral infections (broad efficacy against various RNA/DNA viruses) [1]. A bioinformatics study proposed its use for ulcerative colitis based on computational analysis of gene expression datasets [2].
  • Molecular Docking Analysis: The identification of this compound as a candidate for ulcerative colitis was performed through computational drug-gene interaction analysis and molecular docking, which predicted promising binding affinities with key hub targets involved in the disease's pathogenesis [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates this compound's core mechanism of action and a generalized workflow for its computational identification as a drug candidate.

golotimod_workflow cluster_pathway Mechanism of Action cluster_research Computational Identification Workflow This compound This compound TLR_Pathway Toll-like Receptor (TLR) Pathway This compound->TLR_Pathway STAT3_Inhibition STAT3 Inhibition This compound->STAT3_Inhibition Immune_Activation Immune Cell Activation (T-lymphocytes, Macrophages) TLR_Pathway->Immune_Activation STAT3_Inhibition->Immune_Activation Cytokine_Release Enhanced Cytokine Production (IL-2, IFN-γ) Immune_Activation->Cytokine_Release Data_Collection 1. Gene Expression Data Collection (GEO Datasets: GSE135223, etc.) DEG_Analysis 2. Differential Expression Analysis (Identify DEGs) Data_Collection->DEG_Analysis Network_Analysis 3. PPI Network & Hub Gene Analysis (e.g., TLR2, IFNG, PPARG) DEG_Analysis->Network_Analysis Drug_Screening 4. Computational Drug Screening (Drug-Gene Interaction Analysis) Network_Analysis->Drug_Screening Candidate 5. Candidate Identification (this compound) Drug_Screening->Candidate

Overview of this compound's immunomodulatory action and its identification via bioinformatics.

Research Implications and Data Gaps

This compound is an intriguing immunomodulatory agent with a unique dual mechanism targeting both the TLR pathway and STAT3. However, its investigational status is the primary reason for the lack of publicly available, comprehensive pharmacokinetic and ADMET data.

  • Key Data Gaps: The search results lack quantitative data on absorption, distribution, metabolism, and excretion (ADME) in humans. Critical parameters like volume of distribution, protein binding, half-life, clearance, and specific routes of elimination are marked as "Not Available" [1].
  • Research Focus: Available data primarily describes its mechanism of action and efficacy in animal models or early-phase trials. The promising in silico prediction for ulcerative colitis requires validation in biological assays and clinical studies [2].

References

Golotimod macrophage function stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Golotimod is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with broad effects on the immune system. Its interaction with macrophages involves several key mechanisms and pathways [1] [2]:

Mechanism / Target Reported Action Biological Consequence
STAT3 Signaling Inhibition [1] Modulation of immune cell activation and differentiation.
Toll-like Receptor (TLR) Pathway Broad action [2] Preferential activation of Th1 cytokine production (e.g., enhances IL-2 and IFN-γ) [2].
Macrophage Function Stimulation of "macrocytic phagocytosis" [2] Enhanced clearance of pathogens (e.g., mycobacteria in tuberculosis) [2].
T-lymphocyte Differentiation Stimulation [2] Augmentation of specific immune responses [2].

Experimental Evidence and Protocols

Key evidence for this compound's effect on macrophage function comes from in vivo studies, though specific in vitro protocols on macrophages are less detailed in the available literature.

  • In Vivo Animal Models: this compound hydrochloride was administered via subcutaneous injection at 100 μg/kg in models of recurrent genital HSV-2 and radiation-induced oral mucositis [1].
  • Functional Outcomes: Treatment resulted in a significant reduction in disease incidence and severity, and decreased the duration and severity of oral mucositis [1]. These in vivo benefits are linked to an overall improvement in immune function, including macrophage activity [1] [2].
  • Macrophage Phagocytosis: this compound has been shown to stimulate "macrocytic phagocytosis," which is a key function of macrophages in engulfing and clearing cellular debris and pathogens [2].

The relationship between this compound's known targets and its functional outcomes on macrophages can be visualized as a signaling pathway. The following diagram integrates the mechanisms described in the search results, illustrating how this compound's action on TLRs and STAT3 may lead to enhanced macrophage function.

golotimod_pathway This compound This compound TLR_Pathway Toll-like Receptor (TLR) Pathway This compound->TLR_Pathway Broad Action STAT3 STAT3 (Inhibition) This compound->STAT3 Inhibits Th1_Cytokines Enhanced Th1 Cytokine Production (IL-2, IFN-γ) TLR_Pathway->Th1_Cytokines MacrophageFunc Enhanced Macrophage Function STAT3->MacrophageFunc Modulates Th1_Cytokines->MacrophageFunc Phagocytosis Stimulated Phagocytosis MacrophageFunc->Phagocytosis Immune_Response Improved Pathogen Clearance & Immune Response Phagocytosis->Immune_Response

Research Context and Future Directions

  • Therapeutic Context: this compound has been investigated for use in tuberculosis, chronic hepatitis C, and oral mucositis [2]. Its efficacy in tuberculosis models is linked to improved clearance of mycobacteria and cavity healing, which aligns with its role in enhancing macrophage phagocytic function [2].
  • Knowledge Gaps: While this compound's broad action on the TLR pathway and its inhibitory effect on STAT3 are noted [1] [2], the precise molecular details of this interaction and the complete downstream signaling cascade within macrophages are not fully mapped in the available public literature.

The search results provide a foundational understanding of this compound's immunomodulatory effects. For a definitive and complete whitepaper, consulting primary research articles or proprietary data from the developing company (SciClone Pharmaceuticals) would be necessary.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod exerts its immunomodulatory effects primarily through the inhibition of the STAT3 signaling pathway [1] [2]. The following diagram illustrates this core mechanism and its downstream biological consequences.

golotimod_mechanism This compound This compound STAT3_Signaling STAT3 Signaling Pathway This compound->STAT3_Signaling Inhibits Biological_Effects Biological Outcomes STAT3_Signaling->Biological_Effects Proliferation Stimulates Thymic & Splenic Cell Proliferation Biological_Effects->Proliferation Macrophage Improves Macrophage Function Biological_Effects->Macrophage Mucositis Modulates Oral Mucositis Severity & Duration Biological_Effects->Mucositis Antimicrobial Enhances Anti-Microbial & Anti-Tuberculosis Efficacy Biological_Effects->Antimicrobial

Detailed Experimental Protocols

The key in vivo evidence for this compound's effects comes from studies in animal models of recurrent genital herpes and radiation-induced oral mucositis.

Model 1: Recurrent Genital HSV-2
  • Animal Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2 [1] [2].
  • Dosing: 100 μg/kg [1] [2].
  • Administration: Oral gavage or subcutaneous injection [1] [2].
  • Treatment Duration: 5 days [1] [2].
  • Key Result: Oral administration reduced the incidence of lesions from 55% to 18%. Subcutaneous injection did not show a significant reduction [1] [2].
Model 2: Radiation-Induced Oral Mucositis
  • Animal Model: Male LVG golden Syrian Hamsters (approx. 80 g) with radiation-induced mucositis [1] [2].
  • Dosing: 10 μg/kg, 100 μg/kg, or 1 mg/kg [1] [2].
  • Administration: Subcutaneous injection [1] [2].
  • Treatment Schedule: Once or twice daily from days 1 to 20 [1] [2].
  • Key Result: At 100 μg/kg, the peak mucositis score was 2.2 in the treated group vs. 3.0 in the control group. The mucositis score area was only 6.3% in treated animals vs. 28.1% in controls [1] [2].

The experimental workflow for these studies is summarized below.

experimental_flow Start Animal Model Selection A HSV-2 Infected Guinea Pigs Start->A B Radiation-Induced Mucositis in Hamsters Start->B C This compound Administration (SC or Oral, 5-20 days) A->C B->C D Assessment of Outcomes C->D E Lesion Incidence and Severity D->E F Mucositis Scores and Duration D->F

Formulation and Physicochemical Properties

For research purposes, this compound is typically used as a white to off-white solid powder [1].

Property Description
Molecular Formula (Base) C₁₆H₁₉N₃O₅ [2]
Molecular Formula (HCl Salt) C₁₆H₂₀ClN₃O₅ [1]
CAS Number (Base) 229305-39-9 [2]
CAS Number (HCl Salt) 1029401-59-9 [1]
Purity ≥98% [1]
Solubility in Water ~150 mg/mL (405.62 mM) for HCl salt [1]
Storage Powder should be stored at -20°C; protect from moisture [1]

Research Context and Future Directions

  • Therapeutic Potential: Beyond infectious disease and mucositis, bioinformatics analyses have predicted this compound as a promising therapeutic candidate for Ulcerative Colitis (UC), highlighting its potential application in inflammatory conditions [3].
  • Thymic Niche Relevance: While this compound stimulates thymic proliferation, recent research underscores the critical role of the thymic microenvironment (niche) in T-cell development and disease. The density and architecture of Thymic Epithelial Cells (TECs) can profoundly influence the proliferation of both normal and malignant T-cell lineages [4]. This suggests that this compound's efficacy may be context-dependent on the state of the thymic niche.

References

Golotimod antimicrobial peptide mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

The table below summarizes the key molecular and cellular mechanisms of Golotimod.

Mechanism Functional Outcome Experimental Context / Key Findings
STAT3 Signaling Inhibition [1] [2] [3] Reversal of immunosuppression; stimulation of anti-tumor/anti-infective immune response. Modulates duration/severity of oral mucositis in hamster models; potential therapeutic for UC [4] [1].
Immunostimulation [2] [3] Promotes Th1 response; activates macrophages; increases IL-2 & IFN-γ levels. Stimulates thymic/splenic cell proliferation; improves macrophage function [1] [3].
Direct Antimicrobial Activity [1] [3] Contributes to efficacy against bacterial (e.g., tuberculosis) and viral infections. "Significantly increases efficacy of antituberculosis therapy" [1].

Experimental & Preclinical Evidence

This compound's efficacy has been demonstrated in various experimental models, with detailed methodologies for key in vivo studies provided below.

Disease Model Experimental Protocol & Dosage Key Results & Findings

| Oral Mucositis [1] | Model: Male LVG golden Syrian Hamsters with radiation-induced mucositis. Treatment: Subcutaneous injection; 10, 100 μg/kg or 1 mg/kg; once or twice daily from days 1 to 20. Assessment: Mucositis severity scoring. | Reduced peak mucositis score (2.2 vs. 3.0 in control at 100 μg/kg). Significantly decreased severity and duration of ulcerative oral mucositis. | | Recurrent Genital HSV-2 [1] [3] | Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2. Treatment: 100 μg/kg; oral gavage or subcutaneous injection; for 5 days. Assessment: Incidence and severity of lesions. | Oral administration reduced lesion incidence from 55% to 18%. Subcutaneous injection did not show a significant reduction. |

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway through which this compound exerts its primary immunomodulatory effects, particularly its documented role in inhibiting STAT3.

G This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Th1_Cells Th1_Cells This compound->Th1_Cells Stimulates Macrophages Macrophages This compound->Macrophages Activates IL2_IFNG IL2_IFNG This compound->IL2_IFNG Increases Immunosuppression Immunosuppression STAT3->Immunosuppression Promotes STAT3->Th1_Cells Suppresses STAT3->Macrophages Suppresses STAT3->IL2_IFNG Suppresses

This compound inhibits STAT3 to reverse immunosuppression and stimulate immune cell activity.

Research and Development Context

  • Formulation & Bioavailability: this compound is an orally bioavailable synthetic dipeptide (γ-D-glutamyl-L-tryptophan) [2]. Its solubility in water is 100 mg/mL (300.00 mM) [3].
  • Therapeutic Potential: Bioinformatics analyses have predicted this compound as a promising therapeutic candidate for Ulcerative Colitis (UC) via molecular docking studies [4]. Its efficacy in reducing the severity of oral mucositis, a common side effect of cancer therapy, is supported by animal studies [1].

Key Research Gaps and Future Directions

  • Molecular Target: The precise initial molecular target of this compound that leads to STAT3 inhibition remains unknown and is a central question for future research [2].
  • Clinical Translation: Most available data are from preclinical animal models. Further clinical trials are necessary to confirm its efficacy and safety in humans [2].

References

Golotimod Dosing Protocols in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Animal Model / Disease Dose Route of Administration Dosing Schedule Key Experimental Findings
Female Hartley guinea pigs; recurrent genital HSV-2 infection [1] [2] 100 μg/kg Oral gavage or subcutaneous injection Once daily for 5 days [1] [2] Oral administration reduced lesion incidence from 55% to 18%; subcutaneous injection did not significantly reduce disease [1] [2].
Male LVG golden Syrian hamsters; radiation-induced oral mucositis [1] [2] 10, 100 μg/kg, or 1 mg/kg Subcutaneous injection Once or twice daily from day 1 to day 20 [1] [2] At 100 μg/kg, significantly reduced peak mucositis score (2.2 vs. 3.0 in control) and mortality (6.3% vs. 28.1% in control) [1] [2].

Golotimod Mechanism of Action and Experimental Workflow

This compound exerts its effects through broad action on the Toll-like receptor (TLR) pathway [1] [3]. It has been shown to inhibit the expression of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor often upregulated in cancer cells that contributes to tumor growth and immunosuppression [1] [2] [4]. By inhibiting STAT3, this compound helps reverse immunosuppression and stimulates an anti-tumor immune response [1]. Furthermore, it stimulates the differentiation of T-lymphocytes, particularly helper T (Th1) cells, activates macrophages, and increases the production of key immune cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) [1] [3].

The following diagram illustrates this primary mechanism of action and the subsequent immunostimulatory effects.

G This compound This compound TLR_Pathway Toll-Like Receptor (TLR) Pathway This compound->TLR_Pathway STAT3 STAT3 Transcription Factor TLR_Pathway->STAT3 STAT3_Inhib STAT3 Inhibition STAT3->STAT3_Inhib ImmuneActivation Immune System Activation STAT3_Inhib->ImmuneActivation T_Cells ↑ T-cell Differentiation (Th1 cells) ImmuneActivation->T_Cells Macrophages Macrophage Activation ImmuneActivation->Macrophages Cytokines ↑ Cytokine Production (IL-2, IFN-γ) ImmuneActivation->Cytokines

The typical workflow for conducting an in vivo efficacy study, based on the cited research, involves several key stages, as shown below.

G Start Animal Model Selection & Acclimation A Disease Model Induction Start->A B Randomization & Group Allocation A->B C This compound Treatment (Dose & Route as per Protocol) B->C D Monitoring & Data Collection (Clinical Scoring) C->D E Endpoint Analysis (e.g., Lesion Count, Survival) D->E

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies based on the published studies.

1. Protocol for Recurrent Genital HSV-2 Study in Guinea Pigs [1] [2]

  • Animal Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2.
  • Dosing Formulation: The this compound solution was prepared for administration. The compound has good water solubility (approximately 125 mg/mL) [1] [2].
  • Administration:
    • Route: Oral gavage or subcutaneous injection.
    • Dose: 100 μg/kg.
    • Schedule: Once daily for 5 consecutive days.
  • Key Outcome Measures:
    • Primary: Incidence and severity of recurrent genital lesions.
    • Method: Regular visual inspection and scoring of the genital area.

2. Protocol for Radiation-Induced Oral Mucositis in Hamsters [1] [2]

  • Animal Model: Male LVG golden Syrian hamsters (approximately 80 g). Oral mucositis was induced by targeted radiation.
  • Dosing Formulation: this compound was administered via subcutaneous injection. For animal injections, solutions can be prepared in saline with aids like DMSO and Tween 80 to ensure solubility and stability [1].
  • Administration:
    • Route: Subcutaneous injection.
    • Dose: 10 μg/kg, 100 μg/kg, or 1 mg/kg.
    • Schedule: Once or twice daily from day 1 to day 20 (relative to radiation).
  • Key Outcome Measures:
    • Primary: Oral mucositis severity score (on a standardized scale, e.g., 0-4).
    • Secondary: Duration of ulcerative mucositis, mortality rate.
    • Method: Daily or regular examination and scoring of the oral mucosa by trained personnel.

Critical Considerations for Researchers

  • Investigational Status: this compound is currently an investigational drug and has not been approved for human use. All described protocols are for research purposes only [1] [5] [3].
  • Route-Specific Efficacy: The efficacy of this compound can be route-dependent. In the HSV-2 guinea pig model, oral administration was more effective than subcutaneous injection in reducing lesion incidence [1]. This is a critical factor for experimental design.
  • Solution Preparation: When preparing this compound for injection, especially for higher concentrations, co-solvents may be required. One referenced protocol suggests a formulation of "DMSO : Tween 80 : Saline = 10 : 5 : 85" for injection [1]. Always validate the compatibility and stability of your final formulation.

References

SCV 07 hydrochloride solubility for animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation Data

The table below summarizes the key physicochemical and solubility data for SCV-07 hydrochloride from supplier specifications, which is crucial for planning in vivo formulations [1] [2].

Property Specification / Value
CAS Number 1029401-59-9 (Hydrochloride salt); 229305-39-9 (Base) [1] [3]
Molecular Formula C₁₆H₂₀ClN₃O₅ [1] [2]
Molecular Weight 369.80 g/mol [1] [2]
Purity ≥98% - 99.64% [1] [2]
Physical Appearance White to off-white solid powder [1] [2]
Solubility in Water 150 mg/mL (405.62 mM) [1] [2]
Recommended Solvent Water, Phosphate-Buffered Saline (PBS) [1] [2]

In Vivo Formulation Preparation

Here is a detailed methodology for preparing a stock solution and a typical working formulation for animal studies, based on supplier data and published protocols [1] [2] [4].

Preparation Step Instructions

| Stock Solution (Water) | 1. Weigh the required amount of SCV-07 hydrochloride powder. 2. Add sterile water to achieve a concentration of 20 mg/mL. 3. Gently vortex or sonicate the mixture until a clear solution is obtained. This stock can be aliquoted and stored at -20°C or -80°C for future use [1] [2]. | | Working Solution (PBS) | 1. Take an aliquot of the 20 mg/mL stock solution. 2. Dilute it in PBS to the desired dosing concentration. For example, to achieve a dose of 100 µg/kg in a 200 g animal with a 1 mL injection volume, the final concentration would be 20 µg/mL. 3. Mix gently to ensure homogeneity. Use the formulation promptly [1]. |

Animal Study Protocols and Outcomes

The following protocols are reconstructed from published in vivo studies investigating SCV-07 in models of herpes simplex virus and oral mucositis [1] [2] [4].

Experimental Component Protocol Details
Animal Model & Disease Female Hartley guinea pigs (250-300 g) infected with recurrent genital HSV-2 [1] [4].
Dosage & Administration 5 µg/kg of SCV-07 hydrochloride, administered via oral gavage once daily for 5 days. Studies note that administration after an overnight fast significantly improved efficacy [4].
Key Results Oral administration significantly reduced the incidence of recurrent lesions from 55% to 18%. Subcutaneous injection at the same dose did not show a significant effect, highlighting the importance of the administration route [1] [4].
Experimental Component Protocol Details
Animal Model & Disease Male LVG golden Syrian Hamsters (~80 g) with radiation-induced oral mucositis [1] [2].
Dosage & Administration 100 µg/kg of SCV-07 hydrochloride, administered via subcutaneous (SC) injection once or twice daily from days 1 to 20 [1] [2].
Key Results Treatment significantly reduced the severity and duration of ulcerative oral mucositis. On day 18, the peak mucositis score was 2.2 in the treated group compared to 3.0 in the control group. The area under the curve for mucositis scores was only 6.3% in treated animals versus 28.1% in controls [1] [2].

Mechanism of Action and Signaling Pathway

SCV-07 (Golotimod) is an immunomodulatory dipeptide. Its primary biological activity is attributed to the inhibition of the STAT3 signaling pathway [1] [2] [3]. It also has broad effects on the Toll-like receptor (TLR) pathway, which leads to the stimulation of T-helper 1 (Th1) lymphocyte differentiation and enhances the production of immune cytokines like IL-2 and IFN-γ [3]. This preferential activation of the Th1 immune response is crucial for combating viral infections and is correlated with the therapeutic effects observed in animal models.

The following diagram illustrates this core mechanism of action.

G SCV07 SCV-07 STAT3 STAT3 SCV07->STAT3 Inhibits TLR Toll-like Receptor (TLR) Pathway SCV07->TLR Modulates Th1 Th1 Cell Differentiation TLR->Th1 Cytokines ↑ IL-2, IFN-γ Production Th1->Cytokines Immune Enhanced Immune Response Cytokines->Immune

Key Considerations for Researchers

  • Route of Administration is Critical: The efficacy of SCV-07 is highly dependent on the route of administration, as demonstrated by the stark difference in outcomes between oral and subcutaneous delivery in the HSV-2 model [1] [4].
  • Fasting Can Enhance Efficacy: For oral dosing, administering the compound after an overnight fast was shown to improve its efficacy in reducing viral lesions, a factor that must be considered in experimental design [4].
  • Safety Profile: In a phase 2a clinical trial in patients with chronic hepatitis C, SCV-07 was reported to be generally safe and well-tolerated, with no dose-limiting toxicities or serious adverse events [5].

References

Comprehensive Application Notes and Protocols for Golotimod (SCV 07)

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod (SCV 07) is a synthetic dipeptide, chemically defined as gamma-D-glutamyl-L-tryptophan, recognized for its immunomodulating and antimicrobial activities. It functions by inhibiting the STAT3 signaling pathway, which contributes to its therapeutic potential in conditions like oral mucositis and recurrent genital herpes simplex virus type 2 (HSV-2) [1] [2] [3]. The following document provides detailed protocols for its reconstitution, storage, and use in experimental models.

Physicochemical Properties and Storage

A thorough understanding of this compound's physical properties is fundamental to its proper handling and stability in the laboratory.

Basic Physicochemical Profile

The core properties of this compound are as follows:

  • Molecular Formula: C₁₆H₁₉N₃O₅ [2] [3]
  • Molecular Weight: 333.34 g/mol [2]
  • CAS Number: 229305-39-9 (Free base); 2828433-07-2 (TFA salt) [1] [2]
  • Appearance: White to off-white solid powder [2] [3]
  • Purity: ≥98% [3]
Storage Conditions

Proper storage is critical for maintaining the stability and activity of this compound.

  • Long-term Storage: -20°C, in a sealed container, protected from moisture and light [2].
  • Short-term Storage: 4°C for up to two years is also acceptable [3].
  • Solubilized Stock Solutions: When dissolved in a solvent like DMSO, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to prepare aliquots [2].

Reconstitution and Solubility Protocols

This compound exhibits good solubility in aqueous solutions, but specific solvents are recommended for preparing stock solutions of different concentrations.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Notes
Water ~125 mg/mL (~374.99 mM) [2] Recommended for initial stock solution; may require ultrasonication to dissolve.
DMSO ~50 mg/mL (~150.00 mM) [2] Hygroscopic; use newly opened DMSO to avoid water contamination.
Step-by-Step Reconstitution Procedure
  • Equilibration: Allow the this compound vial to reach room temperature before opening to minimize moisture absorption.
  • Weighing: Accurately weigh the required amount of this compound powder.
  • Dissolution: Transfer the powder to a clean vial and add the calculated volume of solvent (Water or DMSO).
  • Mixing: Vortex the mixture thoroughly. If complete dissolution is not achieved, brief ultrasonication (e.g., in a water bath sonicator) is recommended.
  • Aliquoting: For stock solutions, immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles.
  • Storage: Label the aliquots clearly and store them at the recommended temperature (-20°C or -80°C).

In Vivo Experimental Protocols

The following section outlines validated methodologies for administering this compound in animal models, specifically for studies on HSV-2 infection and radiation-induced oral mucositis.

Protocol for Recurrent Genital HSV-2 Infection

This protocol is adapted from studies using a female guinea pig model [1] [2].

Table 2: In Vivo Protocol for HSV-2 Infection Model

Parameter Specification
Animal Model Female Hartley guinea pigs (250-300 g) infected with HSV-2 [1] [2].
Dosage 100 μg/kg [1] [2].
Route of Administration Oral gavage or subcutaneous injection [1] [2].
Dosing Schedule Once daily for 5 days [1] [2].
Key Experimental Result Oral administration reduced the incidence of lesions from 55% (pre-treatment) to 18%. Subcutaneous injection did not show a significant reduction in disease incidence [1] [2].
Additional Note Oral administration after fasting demonstrated a greater reduction in disease incidence and severity compared to non-fasting conditions [1] [2].
Protocol for Radiation-Induced Oral Mucositis

This protocol is adapted from studies using a hamster model [1] [2] [3].

Table 3: In Vivo Protocol for Oral Mucositis Model

Parameter Specification
Animal Model Male LVG golden Syrian Hamsters (approx. 80 g) with radiation-induced mucositis [1] [2].
Dosage 10 μg/kg, 100 μg/kg, or 1 mg/kg [1] [2].
Route of Administration Subcutaneous injection [1] [2].
Dosing Schedule Once or twice daily from days 1 to 20 [1] [2].
Key Experimental Result At 100 μg/kg, the peak mucositis score was 2.2 in the treated group vs. 3.0 in the control group on day 18. The mucositis score was only 6.3% in SCV-07 treated hamsters compared to 28.1% in the control group. All tested doses significantly decreased the severity and duration of oral mucositis [1] [2].

The experimental workflow for these in vivo studies, from reconstitution to analysis, can be summarized as follows:

G cluster_1 Reconstitution Details cluster_2 Administration Routes Start Start Experimental Procedure Prep Reconstitute this compound Start->Prep Animal Establish Animal Model Prep->Animal Prep_Detail1 Solvent: Water or DMSO Prep->Prep_Detail1 Prep_Detail2 Stock Concentration: ~50-125 mg/mL Prep->Prep_Detail2 Prep_Detail3 Storage: Aliquot and store at -20°C/-80°C Prep->Prep_Detail3 Admin Administer this compound Animal->Admin Eval Evaluate Therapeutic Outcome Admin->Eval Admin_Detail1 Oral Gavage (e.g., for HSV-2) Admin->Admin_Detail1 Admin_Detail2 Subcutaneous Injection (e.g., for Mucositis) Admin->Admin_Detail2 End Data Analysis & Conclusion Eval->End

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through a multi-faceted mechanism, primarily involving the modulation of immune responses.

  • STAT3 Inhibition: this compound inhibits the expression and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). STAT3 is involved in tumor cell growth, survival, and immunosuppression, and its inhibition helps reverse immunosuppression and stimulate an anti-tumor immune response [1] [3].
  • Immunomodulation: The compound stimulates the differentiation of T-lymphocytes, particularly helper T (Th1) cells, activates macrophages, and increases the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) [3].
  • Toll-like Receptor Pathway: this compound has broad effects on the Toll-like receptor (TLR) pathway, which is a critical component of the innate immune system [3].

The core signaling pathway targeted by this compound is illustrated below:

G This compound This compound (SCV 07) STAT3 STAT3 Signaling This compound->STAT3 Inhibits Immune Immune Cell Activation STAT3->Immune Reversed Immunosuppression Outcome Therapeutic Outcome Immune->Outcome Th1 Th1 Cell Production Immune->Th1 Stimulates Macro Macrophage Phagocytosis Immune->Macro Activates Cytokine IL-2 & INF-γ Production Immune->Cytokine Increases

References

Golotimod oral administration in guinea pigs

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Rationale

Golotimod (SCV-07), also known as Gamma-D-glutamyl-L-tryptophan, is a dipeptide with immunomodulatory and antimicrobial properties [1] [2]. Its primary molecular mechanism involves the inhibition of the STAT3 signaling pathway [1] [3] [2]. This action underlies its investigated applications in enhancing anti-tuberculosis therapy, modulating macrophage function, and treating recurrent genital herpes simplex virus type 2 (HSV-2) and radiation-induced oral mucositis [1] [2].

The rationale for its oral administration is supported by a study on HSV-2 in guinea pigs, where oral delivery was more effective than subcutaneous injection in reducing the incidence and severity of lesions [1]. The study also suggested that administering this compound after fasting may enhance its efficacy [1].

Summary of Quantitative Data

The table below summarizes key quantitative data from preclinical studies for designing experiments.

Parameter Value / Description Reference / Context
Molecular Weight 333.34 g/mol [1] [2]
Recommended Dosage 100 μg/kg In vivo study in guinea pigs [1]
Dosing Frequency Once daily for 5 days HSV-2 infection model in guinea pigs [1]
Dosing Volume Approx. 1 mL/kg (based on standard 100 mg/mL stock) Calculated from solubility and standard practice
Solubility 100 mg/mL in water (300.00 mM) For in vivo administration [2]
Reported Efficacy Reduced lesion incidence from 55% to 18% Oral administration in HSV-2 guinea pig model [1]

Experimental Protocol for Oral Administration

This protocol outlines the steps for the safe and effective oral administration (gavage) of this compound to guinea pigs.

Pre-Administration Preparation
  • Drug Formulation: Prepare a stock solution of this compound in sterile water at a concentration of 100 mg/mL. Gently warm the solution and use brief sonication if needed to ensure the powder is fully dissolved [1] [2]. Dilute this stock with water or saline to achieve the final working concentration based on the animal's weight and the required 100 μg/kg dose.
  • Dose Calculation: Calculate the individual dose for each animal using the formula: Dose (mL) = [Animal Weight (kg) × 100 μg/kg] / Solution Concentration (μg/mL).
  • Fasting: Consider fasting the animals for 2-4 hours prior to dosing, as research indicates this may improve the drug's bioavailability [1].
Restraint and Administration Technique

Proper restraint is critical for the safety of both the animal and the researcher.

  • Restraint: Place the guinea pig on a non-slip, soft surface like a towel. Have an assistant gently restrain the animal's body. Alternatively, you can wrap the guinea pig in a towel, exposing only its head [4].
  • Head Stabilization: Gently hold the guinea pig's head, placing your thumb and fingers behind the jaw bones to steady it. Avoid putting pressure on the throat.
  • Syringe Insertion: Insert a suitably sized, soft rubber or silicone-tipped feeding catheter into the side of the mouth, behind the front incisors. Gently advance the catheter over the tongue [4] [5].
  • Dose Delivery: Slowly depress the syringe plunger to administer the solution. Allow the animal time to swallow. Do not inject the liquid rapidly, as this can cause aspiration [4].
Post-Administration Monitoring
  • Monitor the animal for signs of distress, such as labored breathing, lethargy, or discoloration of mucous membranes. If such signs are observed, discontinue the procedure and seek veterinary assistance [5].
  • After successful dosing, reward the guinea pig with a small piece of vegetable. This provides a positive reinforcement and helps clear any unpleasant taste of the medication [4].

Workflow for Efficacy Study

The following diagram illustrates the logical workflow for a typical efficacy study of orally administered this compound in a guinea pig model.

golotimod_workflow Start Study Initiation A Animal Model Selection (e.g., HSV-2 Infected Hartley Guinea Pigs) Start->A B Acclimatization Period (3-7 days) A->B C Pre-treatment Baseline Assessment B->C D Randomization into Groups C->D E Oral Gavage Administration (100 μg/kg, once daily, 5 days) D->E F Post-treatment Monitoring & Data Collection E->F G Statistical Analysis & Reporting F->G End Study Conclusion G->End

Critical Considerations for Researchers

  • For Research Use Only: this compound is strictly for research purposes and is not approved for human therapeutic use [1].
  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. The well-being of the animals is paramount.
  • Formulation Stability: The stability of the this compound solution in water under storage conditions should be verified before use. It is recommended to prepare fresh solutions daily.
  • Dose Confirmation: The 100 μg/kg dose is based on a specific infection model. Researchers should conduct pilot studies or consult literature for their specific disease model to potentially optimize the dosing regimen.

References

Golotimod in tuberculosis research models

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod at a Glance

Attribute Description
Other Names SCV-07, Gamma-D-glutamyl-L-tryptophan [1] [2] [3]
Molecular Formula C₁₆H₁₉N₃O₅ [1] [3]
Modality Synthetic Dipeptide / Small Molecule [1]
Key Mechanism Immunomodulation via broad effects on the Toll-like Receptor (TLR) pathway; inhibition of STAT3 signaling [1] [2] [3]
Key Immunological Effects Stimulates T-lymphocyte differentiation, enhances production of IL-2 and IFN-γ, improves macrophage function [1] [3]
Investigational Uses Tuberculosis, recurrent genital HSV-2 infection, oral mucositis (e.g., from radiation/chemotherapy) [1] [2] [3]
Administration Routes Oral or subcutaneous [1]

Mechanism of Action and Signaling Pathway

This compound is described as an immunomodulating peptide with antimicrobial activity that functions primarily through the Toll-like receptor (TLR) pathway [1] [3]. It inhibits STAT3 signaling, which is a crucial transcription factor involved in cellular processes like proliferation and survival, and whose dysregulation is implicated in various diseases [2] [3] [4]. The immunomodulatory effects of this compound culminate in enhanced efficacy of anti-tuberculosis therapy in research models [2] [3].

The diagram below illustrates the logical flow of this compound's mechanism of action as described in the literature.

golotimod_mechanism This compound This compound TLR_Pathway TLR Pathway Modulation This compound->TLR_Pathway Immune_Effects Immune Cell Activation TLR_Pathway->Immune_Effects Cytokine_Release ↑ IL-2 & IFN-γ Production Immune_Effects->Cytokine_Release STAT3_Inhibition STAT3 Signaling Inhibition Immune_Effects->STAT3_Inhibition Macrophage_Function Improved Macrophage Function Immune_Effects->Macrophage_Function TB_Therapy_Efficacy Enhanced Anti-TB Therapy Efficacy Cytokine_Release->TB_Therapy_Efficacy STAT3_Inhibition->TB_Therapy_Efficacy Macrophage_Function->TB_Therapy_Efficacy

Research Applications & Protocol Outlines

While specific protocols are not available in the public domain, the search results allow for the construction of a general outline of its research applications, which can serve as a starting point for experimental design.

In Vivo Efficacy Protocol Outline

One of the more consistent findings across the search results is the use of this compound in conjunction with standard anti-tuberculosis therapy in animal models [2] [3]. The general workflow for such a study can be conceptualized as follows:

in_vivo_workflow Animal_Model Establish TB-Infected Animal Model Grouping Randomization into Groups: - Infected Control - Standard TB Therapy - TB Therapy + this compound Animal_Model->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Disease Monitoring & Sample Collection Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis

Key Parameters (Compiled from Search Results):

  • Dosage: A dose of 100 μg/kg has been used in other infection models (e.g., HSV-2 in guinea pigs) [2] [3].
  • Route of Administration: Both subcutaneous injection and oral gavage have been reported [1] [3]. One source notes that oral administration after fasting showed greater efficacy in an HSV-2 model [3].
  • Treatment Duration: A 5-day regimen is cited in non-TB infection studies [3]. Duration would likely be adapted to the specific TB model and concomitant therapy.
  • Assessment Endpoints:
    • Bacterial Load: Clearance of mycobacteria in tissues (e.g., lungs) [1].
    • Pathology: Improvement in cavity healing in lungs [1].
    • Clinical Symptoms: Reduction in fever, weakness, cough, dyspnea [1].
    • Immune Parameters: Analysis of T-cell responses and cytokine profiles (e.g., IL-2, IFN-γ) [1].
Ex Vivo Immunomodulation Assessment

To dissect the immunomodulatory mechanism, researchers can analyze immune cells from treated subjects.

  • Cell Proliferation Assay: this compound stimulates thymic and splenic cell proliferation [2] [3]. This can be quantified using standard assays like BrdU or MTT.
  • Macrophage Function Assay: this compound improves macrophage function, which can be assessed via phagocytosis assays (e.g., uptake of fluorescent beads or mycobacteria) [3].
  • Cytokine Profiling: The enhancement of IL-2 and IFN-γ production can be measured using ELISA or multiplex cytokine arrays on cell culture supernatants from stimulated splenocytes or PBMCs [1].

References

Proposed Application Notes for Golotidom (SCV-07) in Oral Mucositis

Author: Smolecule Technical Support Team. Date: February 2026

Golotidom (gamma-D-glutamyl-L-tryptophan), known in research as SCV-07, is an immunomodulating peptide that has shown promise in attenuating oral mucositis (OM) in pre-clinical models [1]. OM is a common, debilitating side effect of radiotherapy and chemotherapy, characterized by erythema, ulceration, and pain, which can severely impact a patient's quality of life and lead to interruptions in cancer treatment [2] [3]. The pathogenesis of OM involves a complex biological sequence including initial cell damage, amplification of inflammatory signals, and ulceration, with the innate immune response and oral microbiome playing pivotal roles [2] [3]. SCV-07 is hypothesized to modify this destructive inflammatory cascade.

The therapeutic efficacy of SCV-07 has been demonstrated in a golden Syrian hamster model, which is a well-established model for radiation- and chemoradiation-induced OM [1]. The key quantitative findings from the study are summarized in the table below.

Table 1: Summary of Efficacy Findings for SCV-07 in Pre-clinical Oral Mucositis Models

Experiment Model Intervention Key Efficacy Findings Significance
Acute & Fractionated Radiation [1] Varying doses/schedules of SCV-07 vs. Placebo Reduced severity and duration of OM Confirmed activity in a radiotherapy-specific model.
Radiation + Cisplatin (Chemoradiation) [1] Varying doses/schedules of SCV-07 vs. Placebo Significantly reduced duration of ulcerative OM Demonstrated benefit in a combined modality setting.
Across all studies [1] - Therapeutic benefit was dependent on both dose and schedule of administration. Highlights the critical need for optimal dosing regimen identification.

Experimental Protocol for a Radiation-Induced OM Model

Below is a detailed methodology for evaluating compounds like Golotidom (SCV-07) in a pre-clinical OM model, based on the cited study and standard practices.

1. Animal Model and Mucositis Induction

  • Animals: Use golden Syrian hamsters (e.g., males, 6-8 weeks old).
  • Radiation Protocol: Administer acute or fractionated radiation targeted to the buccal mucosa. A sample fractionated regimen is eight doses of 7.5 Gy of radiation delivered over two weeks [1].
  • Chemoradiation Option: To model combined therapy, administer a single dose of a chemotherapeutic agent like cisplatin concurrently with the radiation schedule [1].

2. Test Article Administration

  • Compound: Golotidom (SCV-07), dissolved in a suitable vehicle like saline.
  • Dosing Groups: Animals are randomized into several groups:
    • Vehicle control (placebo)
    • Multiple SCV-07 dose groups (e.g., 0.5, 1.0, 2.0 mg/kg)
    • Different dosing schedules (e.g., pre-, during, and/or post-irradiation)
  • Route: Typically subcutaneous injection.

3. Outcome Assessment and Monitoring

  • OM Scoring: Score the buccal mucosa in a blinded fashion several times per week. Use a standardized digital imaging system and a validated scoring scale (e.g., from 0 for healthy to 4 for severe ulceration).
  • Key Endpoints:
    • Mean Ulcerative OM Score: Average score over the experimental period.
    • Duration of Ulcerative OM: Number of days the score is above a specific threshold (e.g., ≥2).
    • Time to Onset and Resolution: Number of days from radiation start to first ulceration and to healing.
  • Histopathological Analysis: Upon study termination, collect buccal tissue samples for histological examination to assess epithelial damage, inflammatory cell infiltration, and evidence of healing.

4. Data Analysis

  • Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA for repeated measures, followed by post-hoc tests).
  • Statistical significance is typically set at p < 0.05.

Signaling Pathways in Oral Mucositis & Potential Role of SCV-07

The biological context of OM is complex. The diagram below illustrates key signaling pathways involved in the pathobiology of OM, providing a framework for how an immunomodulator like SCV-07 might exert its effect, potentially through the modulation of cytokine signaling.

om_pathways ChemoRadiation Chemo/Radiation ROS Reactive Oxygen Species (ROS) ChemoRadiation->ROS NFkB Transcription Factor NF-κB Activation ROS->NFkB Apoptosis Epithelial Cell Apoptosis ROS->Apoptosis mTOR mTOR Signaling ROS->mTOR Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Apoptosis InnateImmune Innate Immune Cell Activation (Macrophages, Neutrophils) Cytokines->InnateImmune Ulceration Ulceration & Clinical OM Apoptosis->Ulceration Microbiome Oral Microbiome (Dysbiosis) Ulceration->Microbiome Breaches Barrier PRRs Pattern Recognition Receptors (PRRs e.g., TLRs, NLRs) Microbiome->PRRs PRRs->NFkB PRRs->InnateImmune InnateImmune->Cytokines Amplification TGFb TGF-β Signaling TGFb->Apoptosis SCV07 Potential SCV-07 (Immunomodulatory Action) SCV07->Cytokines Attenuates?

Key Pathways in Oral Mucositis. This diagram outlines the proposed multi-stage pathobiology of chemoradiotherapy-induced oral mucositis, highlighting central roles for innate immunity and inflammatory cascades [2] [3]. The dashed line indicates the potential immunomodulatory action of a compound like SCV-07, which was shown to reduce OM severity, possibly via cytokine modulation [1].

Key Considerations for Researchers

  • Translational Gaps: The primary evidence for SCV-07 is from a 2010 animal study. Advancing this to clinical application requires rigorous dose and schedule optimization, comprehensive toxicology studies, and validation in randomized human trials [1].
  • Mechanism of Action: While SCV-07 is described as immunomodulatory, its precise molecular target(s) in the context of OM remain to be fully elucidated. Further research is needed to map its action onto the known OM signaling pathways [2] [1].
  • Combination Strategies: Research could explore whether SCV-07 has synergistic effects with other OM management strategies, such as basic oral care, cryotherapy, or growth factors [3].

References

Comprehensive Application Notes and Research Protocols: Golotimod (SCV-07) for HSV-2 Genital Herpes and Related Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Golotimod and Its Therapeutic Potential

This compound (SCV-07), also known as γ-D-glutamyl-L-tryptophan, is a synthetic dipeptide compound with potent immunomodulatory and antimicrobial activity that has emerged as a promising therapeutic candidate for recurrent genital herpes simplex virus type 2 (HSV-2) and other conditions. This small molecule has demonstrated significant potential in modulating immune responses and reducing disease severity in validated animal models. This compound's unique mechanism of action, which involves STAT3 signaling inhibition and macrophage function enhancement, positions it as a novel approach to managing persistent viral infections and treatment-related side effects like oral mucositis [1] [2] [3].

The compound has been investigated in multiple research settings, demonstrating efficacy in both HSV-2 recurrent disease models and radiation-induced mucositis, suggesting broad immunomodulatory potential. Unlike direct antiviral agents that target viral replication mechanisms, this compound functions primarily through host-directed immunomodulation, potentially reducing the likelihood of viral resistance development. This characteristic makes it particularly attractive as a supplemental or alternative treatment option for genital HSV-2 recurrent disease, especially in cases where conventional antiviral therapies provide suboptimal control or face resistance issues [4]. The following sections provide detailed experimental data, protocols, and mechanistic insights to support research applications of this compound in preclinical drug development.

Efficacy Data Summary and Comparative Analysis

Quantitative Findings from Animal Studies

Table 1: Summary of this compound Efficacy in Animal Disease Models

Disease Model Subject Details Dose & Route Treatment Duration Key Efficacy Outcomes Citation
Recurrent Genital HSV-2 Female Hartley guinea pigs (250-300 g) infected with HSV-2 100 μg/kg; Oral gavage or subcutaneous injection 5 days Reduced lesion incidence from 55% to 18% (oral); No significant reduction via subcutaneous injection [4] [3]
Radiation-Induced Oral Mucositis Male LVG golden Syrian Hamsters (~80 g) 10, 100 μg/kg or 1 mg/kg; Subcutaneous injection Once or twice daily from days 1-20 Peak mucositis control: 3.0 vs treated: 2.2; Mucositis score: 6.3% vs control 28.1% at 100 μg/kg [2] [3]
Dose-Ranging HSV-2 Female Hartley guinea pigs 5 μg/kg (optimal dose); Oral delivery after overnight fast Not specified Statistically indistinguishable outcomes from topical aciclovir [4]

Research findings demonstrate that This compound administration produces significantly different outcomes based on route of administration, with oral delivery showing superior efficacy compared to subcutaneous injection in HSV-2 models [4] [3]. This route dependency suggests that this compound may undergo first-pass metabolism or require gut-associated lymphoid tissue interaction for optimal immunomodulatory activation. The fasting state of animals also significantly influenced treatment outcomes, with fasting before oral administration enhancing this compound's therapeutic effects against recurrent HSV-2 lesions [4].

In oral mucositis models, this compound exhibited a clear dose-response relationship across three orders of magnitude (10 μg/kg to 1 mg/kg), with significant reduction in both severity and duration of ulcerative oral mucositis [2] [3]. The comparable efficacy to aciclovir in the HSV-2 model further supports its potential as either a standalone therapeutic or an adjunctive treatment option for recurrent genital herpes, potentially offering a mechanistically distinct approach from direct antiviral agents [4].

Comparative Administration Efficacy

Table 2: Impact of Administration Route on this compound Efficacy

Parameter Oral Administration Subcutaneous Administration
Lesion Reduction in HSV-2 Significant reduction (55% to 18%) No significant reduction
Fasting Effect Enhanced efficacy when administered after fasting Not evaluated
Mucositis Management Not evaluated Significant reduction in severity and duration
Dosing Frequency Once daily effective Once or twice daily effective for mucositis
Onset of Action Rapid (within 5 days in HSV-2 models) Sustained effect observed in mucositis

Experimental Disease Models and Methodologies

Guinea Pig Model of Recurrent Genital HSV-2

The Hartley guinea pig model has been extensively validated for studying recurrent genital HSV-2 infection and represents a standardized approach for evaluating potential therapeutics. The model begins with female Hartley guinea pigs weighing 250-300 g that are intravaginally inoculated with HSV-2. Following initial infection, animals typically develop primary lesions that eventually heal, after which they enter a latent infection phase with periodic reactivations manifesting as recurrent lesions, effectively mimicking the human disease pattern [4] [3].

Key procedural details include the administration of this compound at 100 μg/kg via oral gavage once daily for five days during the recurrent disease phase. Researchers should note that optimal results were achieved with a 5 μg/kg dose when administered after an overnight fast, suggesting pharmacokinetic considerations for optimal bioavailability [4]. The primary efficacy endpoint is the reduction in recurrent lesion incidence, with additional parameters including lesion severity scores, viral shedding, and histological analysis of genital tract tissues. This model effectively recapitulates the clinical manifestations of human recurrent genital herpes and provides a robust platform for evaluating therapeutic candidates like this compound.

Hamster Model of Radiation-Induced Oral Mucositis

The golden Syrian hamster model of radiation-induced oral mucositis provides a well-characterized system for evaluating potential mitigators of this treatment-limiting side effect of cancer therapy. The protocol utilizes male LVG golden Syrian hamsters weighing approximately 80 g. Animals receive focalized radiation to the cheek pouch, which induces a predictable course of mucosal injury, inflammation, and ulceration mirroring human oral mucositis pathogenesis [2] [3].

In this model, this compound is administered subcutaneously at doses of 10, 100, or 1000 μg/kg once or twice daily from days 1 to 20 relative to radiation exposure. The primary assessment metric is the mucositis score, typically evaluated using an established visual analog scale, with secondary endpoints including ulcer duration, histopathological analysis, and weight maintenance. Research findings demonstrate that this compound treatment significantly reduces both the peak severity and overall duration of ulcerative oral mucositis, with the most robust effects observed at the 100 μg/kg dose level [2]. This model provides strong preclinical evidence for this compound's potential application in cancer supportive care.

Mechanism of Action and Signaling Pathways

Immunomodulatory and Antimicrobial Activities

This compound exhibits a multifaceted mechanism of action centered on modulation of immune responses rather than direct antiviral activity. The compound demonstrates potent immunomodulatory properties by stimulating thymic and splenic cell proliferation and enhancing macrophage function, thereby potentially amplifying innate and adaptive immune responses against viral pathogens [1] [2] [3]. This immunostimulatory activity is particularly relevant in the context of HSV-2 infection, where immune evasion contributes to viral persistence and reactivation.

The STAT3 signaling inhibition represents another crucial aspect of this compound's mechanism [1] [2] [3]. STAT3 functions as a key node in numerous signaling cascades that regulate cell proliferation, apoptosis, and immune responses. By inhibiting this pathway, this compound may modulate the inflammatory microenvironment and potentially reduce immunosuppressive signals that facilitate viral persistence. This dual functionality—enhancing protective immune responses while suppressing potentially detrimental signaling pathways—positions this compound as a unique therapeutic approach for managing chronic viral infections and inflammatory conditions.

This compound Mechanism of Action and STAT3 Signaling Pathway

The diagram above illustrates the complex interplay between this compound's immunostimulatory effects and its inhibition of the STAT3 signaling pathway. This compound directly enhances immune cell proliferation and function while simultaneously suppressing the STAT3 activation cascade, resulting in reduced HSV-2 lesion formation and mucositis symptoms. This dual mechanism represents a novel approach to modulating immune responses in persistent viral infections and inflammatory conditions.

Detailed Research Protocols

Formulation and Administration Guidelines

Table 3: this compound Formulation and Storage Specifications

Parameter Specifications Notes & Considerations
Molecular Weight 333.34 g/mol (free base); 369.80 g/mol (HCl salt) Use appropriate MW for concentration calculations
Aqueous Solubility 100-150 mg/mL (300.00-405.62 mM) Sonication recommended to improve dissolution
Storage Conditions -20°C, sealed, protected from moisture Stable for 3 years as powder; 1 month in solution at -20°C
Purity Standards ≥98% HPLC confirmation recommended
Formulation Buffer Isotonic citrate buffer with bupivacaine Enhanced stability and bioavailability

For in vivo administration, this compound should be prepared fresh daily using sterile techniques. The compound demonstrates excellent water solubility, allowing preparation of stock solutions at 100 mg/mL in sterile water or PBS with brief sonication to ensure complete dissolution [1] [3]. For oral gavage in guinea pigs, the calculated dose should be administered in a volume appropriate for the animal size (typically 1-2 mL) using a ball-tipped gavage needle. For subcutaneous injection in hamsters, the compound should be administered in a volume of 0.1-0.5 mL based on animal weight, with rotation of injection sites to prevent local reactions.

Critical formulation considerations include maintaining neutral pH (7.0-7.4) for in vivo studies, using sterile, endotoxin-free water for injection, and filtering solutions through 0.22 μm filters before administration to ensure sterility. For oral administration studies, animals should be fasted overnight prior to dosing to enhance bioavailability, as research indicates significantly improved efficacy under fasting conditions [4]. Prepared solutions should be used within 4 hours of preparation when stored at room temperature, or may be aliquoted and stored at -20°C for up to one month, avoiding repeated freeze-thaw cycles.

Experimental Workflow for this compound Research Applications

G This compound Research Protocol Workflow cluster_preparation Preparatory Phase cluster_model_establishment Disease Model Establishment cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase P1 This compound Formulation (100 mg/mL in sterile water) P2 Animal Model Selection (Guinea pigs or Hamsters) P1->P2 P3 Dose Calculation (5-1000 μg/kg based on model) P2->P3 M1 HSV-2 Infection (Intravaginal inoculation) P3->M1 M2 Radiation Induction (Cheek pouch irradiation) P3->M2 M3 Baseline Measurements (Lesion scoring/mucositis assessment) M1->M3 M2->M3 T1 Oral Administration (5-100 μg/kg after overnight fast) M3->T1 T2 Subcutaneous Administration (10-1000 μg/kg once/twice daily) M3->T2 T3 Treatment Duration (5 days for HSV-2, 20 days for mucositis) T1->T3 T2->T3 E1 Daily Clinical Assessment (Lesion count/mucositis score) T3->E1 E2 Sample Collection (Blood, tissues for mechanistic studies) E1->E2 E3 Endpoint Analysis (Histopathology, viral load, cytokines) E2->E3

The research workflow illustrates the sequential stages for evaluating this compound in disease models, highlighting critical decision points and methodology considerations. Researchers should implement appropriate randomization procedures when assigning animals to treatment groups and maintain blinding during outcome assessments to minimize bias. The protocol emphasizes dose optimization based on specific disease models and administration routes, with particular attention to fasting requirements for oral dosing in HSV-2 studies.

Conclusion and Research Applications

This compound represents a promising therapeutic candidate with demonstrated efficacy in validated animal models of recurrent genital HSV-2 and radiation-induced oral mucositis. Its unique immunomodulatory mechanism, distinct from direct antiviral agents, offers potential advantages for managing recurrent herpes infections, particularly in cases where conventional therapies provide inadequate control. The well-characterized protocols and efficacy data summarized in these application notes provide researchers with comprehensive guidance for incorporating this compound into preclinical development programs.

Future research directions should explore combination therapies pairing this compound with direct-acting antiviral agents, potential applications in other viral infections or inflammatory conditions, and further elucidation of its precise molecular targets beyond STAT3 signaling. The established protocols for HSV-2 and oral mucositis models serve as robust platforms for these investigations, with opportunities for protocol adaptation to address additional research questions in immunology and antiviral drug development.

References

Comprehensive Application Notes and Protocols: Golotimod Stock Solution Preparation in PBS for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Golotimod

This compound (also known as SCV-07 or Gamma-D-glutamyl-L-tryptophan) is an immunomodulatory dipeptide with significant antimicrobial activity that has shown promise in various research applications. This synthetic peptide demonstrates potent immunomodulatory properties by inhibiting STAT3 signaling, a key pathway involved in immune regulation and cancer progression. This compound has been extensively investigated in preclinical models for several therapeutic areas including tuberculosis treatment enhancement, oral mucositis management during radiotherapy, and recurrent genital herpes simplex virus type 2 (HSV-2) infection. The compound is available in both free base (CAS: 229305-39-9) and hydrochloride salt (CAS: 1029401-59-9) forms, each with distinct physicochemical properties that researchers must consider when preparing stock solutions for experimental use.

The preparation of stable and biologically active stock solutions is fundamental to obtaining reliable and reproducible research results. This technical document provides comprehensive protocols for preparing this compound stock solutions in phosphate-buffered saline (PBS), with specific considerations for different chemical forms of the compound. Additionally, we include detailed methodologies for key experimental applications cited in recent literature, along with appropriate quality control measures to ensure solution integrity throughout your research workflow. These protocols are specifically designed for research purposes only and are not intended for human therapeutic use.

Physicochemical Properties and Storage

Chemical Characteristics of this compound Forms

This compound exists in multiple salt forms with distinct molecular properties that significantly impact solubility and handling requirements. The hydrochloride salt form (this compound HCl) has a molecular formula of C16H20ClN3O5 and a molecular weight of 369.80 g/mol, while the free base form has a molecular formula of C16H19N3O5 and a slightly lower molecular weight of 333.34 g/mol. [1] [2] Both forms appear as white to off-white solid powders and require protection from moisture during storage to maintain stability and purity. The hydrochloride salt form typically offers enhanced aqueous solubility compared to the free base, making it particularly suitable for in vivo studies where aqueous vehicles are preferred.

Table 1: Physicochemical Properties of this compound Forms

Property This compound Hydrochloride This compound Free Base
CAS Number 1029401-59-9 229305-39-9
Molecular Formula C16H20ClN3O5 C16H19N3O5
Molecular Weight 369.80 g/mol 333.34 g/mol
Purity ≥98% ≥98.04%
Appearance White to off-white solid powder White to off-white solid
Storage Conditions -20°C (powder), -80°C (solution) -20°C (sealed, dry)
Storage and Stability Requirements

Proper storage of this compound is essential for maintaining long-term stability and biological activity. For powder forms, store at -20°C in sealed containers protected from light and moisture, which typically ensures stability for up to 3 years. [1] For prepared stock solutions, storage at -80°C is recommended for long-term preservation (up to 6 months), while -20°C is acceptable for shorter durations (1 month). [1] [2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and decreased biological activity. For daily use, prepare small aliquots and thaw them only once. The compound should be kept in a sealed and protected environment with desiccants to prevent moisture absorption, which can compromise stability and solubility.

Stock Solution Preparation in PBS

This compound Hydrochloride Preparation Protocol

The hydrochloride salt form of this compound offers superior aqueous solubility, making it particularly suitable for preparation in PBS. The following protocol ensures preparation of a stable stock solution at a concentration of 20 mg/mL (54.08 mM) in PBS: [1]

  • Equipment and Reagent Preparation:

    • Gather necessary materials: analytical balance, sterile PBS (pH 7.4), volumetric flask or tube, sonication device.
    • Warm this compound HCl powder to room temperature while still sealed to prevent moisture condensation.
    • Pre-chill PBS to 4°C to enhance stability during dissolution.
  • Weighing Procedure:

    • Tare a clean, sterile container on the analytical balance.
    • Accurately weigh the desired amount of this compound HCl powder (e.g., 20 mg for 1 mL of stock solution).
    • Record the exact mass for concentration verification.
  • Solution Preparation:

    • Add approximately 70% of the final PBS volume to the powder.
    • Subject the mixture to sonication for 2-5 minutes until complete dissolution is achieved.
    • Add remaining PBS to reach the final volume.
    • Gently mix by inversion to ensure homogeneity without creating foam.
  • Quality Assessment:

    • Visually inspect the solution for clarity and absence of particulate matter.
    • The final solution should be clear and colorless to slightly yellow.
    • Adjust pH if necessary to 7.0-7.5 using dilute NaOH or HCl.

Table 2: this compound Stock Solution Preparation Parameters in PBS

Parameter This compound Hydrochloride This compound Free Base
Recommended Concentration 20 mg/mL (54.08 mM) 12.5 mg/mL (37.50 mM)
Solubility in PBS 150 mg/mL (405.62 mM) 100 mg/mL (300.00 mM)
Sonication Requirement Recommended (2-5 minutes) Required (5-10 minutes)
Solution Appearance Clear Clear, may require extended mixing
Storage Stability -80°C for 6 months, -20°C for 1 month -80°C for 6 months, -20°C for 1 month
This compound Free Base Preparation Protocol

While the free base form of this compound has slightly lower solubility in PBS compared to the hydrochloride salt, it remains suitable for research applications with proper handling:

  • Weighing and Initial Solubilization:

    • Accurately weigh the desired amount of this compound free base powder.
    • For concentrations up to 12.5 mg/mL (37.50 mM), add the powder to an appropriate volume of PBS. [2] [3]
  • Solubilization Enhancement:

    • Subject the mixture to extended sonication (5-10 minutes) to ensure complete dissolution.
    • If necessary, briefly warm the solution to 37°C with gentle mixing to aid dissolution.
    • Avoid excessive heating that might degrade the peptide.
  • Final Preparation:

    • Adjust to the final volume with PBS after complete dissolution.
    • Filter sterilize using a 0.22 μm filter if required for cell culture applications.
    • Aliquot into single-use portions to minimize freeze-thaw cycles.

For both forms, it is essential to use freshly prepared solutions for in vivo studies to ensure optimal biological activity. [1] If precipitation is observed after storage, briefly sonicate the solution again before use. Do not re-use solutions that have been thawed for more than 24 hours.

Quality Control and Validation

Solution Stability Assessment

Maintaining solution integrity is paramount for obtaining reliable experimental results. Implement the following quality control measures:

  • Visual Inspection: Examine solutions for color changes or precipitation before each use. A stable this compound solution should appear clear without visible particles or cloudiness. Discard any solutions showing signs of precipitation or discoloration.

  • Temperature Monitoring: Maintain consistent cold chain conditions during storage and transport. Use calibrated temperature monitors for storage units to ensure they remain within specified ranges (-20°C ± 2°C or -80°C ± 5°C).

  • Aliquoting Strategy: Divide stock solutions into small-use aliquots to minimize repeated freeze-thaw cycles. Mark each vial with preparation date, concentration, batch number, and storage conditions.

Functional Quality Verification

While formal chemical analysis may not be feasible in all research settings, these practical approaches can help verify solution quality:

  • pH Verification: Check the pH of diluted working solutions to ensure they fall within the physiological range (7.0-7.5). Significant deviations may indicate degradation.

  • Bioactivity Testing: Periodically validate stock solution potency using a standardized cellular assay such as STAT3 inhibition. Compare results with those obtained from freshly prepared solutions or newly acquired powder.

  • Record Keeping: Maintain detailed logs of solution preparation, including weighing accuracy, dissolution characteristics, and any observations during storage. This documentation is invaluable for troubleshooting experimental variability.

Experimental Applications and Protocols

In Vivo Administration for Oral Mucositis Models

This compound has demonstrated efficacy in ameliorating oral mucositis in animal models receiving radiotherapy. The following protocol is adapted from studies using male LVG golden Syrian Hamsters: [1] [2]

  • Animal Model Preparation:

    • Use male LVG golden Syrian Hamsters weighing approximately 80 g.
    • Induce oral mucositis through targeted irradiation (typically 35-40 Gy delivered in fractionated doses).
  • Dosing Regimen:

    • Prepare this compound hydrochloride in PBS at appropriate concentration for subcutaneous injection.
    • Administer at doses of 10, 100 μg/kg, or 1 mg/kg. [1] [2]
    • Inject subcutaneously once or twice daily from days 1 to 20 post-irradiation. [1] [2]
  • Efficacy Assessment:

    • Evaluate oral mucositis severity daily using standardized scoring systems (e.g., 0-4 scale).
    • Record the duration of ulcerative mucositis and time to complete healing.
    • Collect tissue samples for histological analysis at predetermined endpoints.

In this model, this compound hydrochloride at 100 μg/kg significantly reduced peak mucositis scores (2.2 in treated groups vs. 3.0 in controls on day 18) and decreased the proportion of animals with severe mucositis (6.3% vs. 28.1% in controls). [1]

HSV-2 Infection Model Protocol

For studies investigating recurrent genital herpes simplex virus type 2 (HSV-2) infection, the following protocol has been established: [1] [2]

  • Animal Model and Infection:

    • Use female Hartley guinea pigs (250-300 g).
    • Establish primary HSV-2 infection through intravaginal inoculation.
    • Allow infection to resolve, then monitor for spontaneous recurrences.
  • Treatment Administration:

    • Prepare this compound hydrochloride in PBS for oral administration.
    • Administer at 100 μg/kg via oral gavage for 5 consecutive days. [1] [2]
    • Ensure fasting before oral administration to enhance efficacy. [1]
  • Outcome Measures:

    • Monitor and score genital lesions daily (number, size, and severity).
    • Measure viral shedding through vaginal swabs and plaque assays.
    • Assess immune parameters in tissues collected at study endpoint.

In this model, oral administration of this compound after fasting reduced lesion incidence from 55% to 18%, with superior efficacy compared to subcutaneous administration. [1]

The following workflow diagram illustrates the key decision points in selecting appropriate this compound formulations and administration routes for different research applications:

G Start Start: this compound Experiment Design Formulation Formulation Selection Start->Formulation HCl Hydrochloride Salt Formulation->HCl Enhanced solubility preferred FreeBase Free Base Form Formulation->FreeBase Specific study requirements PrepMethod Preparation Method HCl->PrepMethod FreeBase->PrepMethod PBS PBS Solution PrepMethod->PBS In vivo studies OtherSolvent Alternative Solvents (DMSO, etc.) PrepMethod->OtherSolvent In vitro studies Administration Administration Route PBS->Administration Oral Oral Gavage Administration->Oral HSV-2 models (fasting recommended) SC Subcutaneous Injection Administration->SC Mucositis models Application Research Application Oral->Application SC->Application Mucositis Oral Mucositis Models Application->Mucositis Radiation-induced models HSV2 HSV-2 Infection Models Application->HSV2 Recurrent infection models TB Tuberculosis Studies Application->TB Antimicrobial studies End Outcome Assessment Mucositis->End HSV2->End TB->End

Troubleshooting and Technical Notes

Common Preparation Issues

Researchers may encounter the following challenges when preparing and using this compound solutions:

  • Precipitation Issues: If precipitation occurs during storage or dilution, briefly sonicate the solution or warm it gently to 37°C with mixing. For persistent precipitation, consider preparing fresh solution at a slightly lower concentration.

  • Biological Activity Variability: If inconsistent results are observed between experiments, verify solution concentration through UV spectrophotometry (if available) and ensure consistent handling procedures across users.

  • In Vivo Toxicity Concerns: While this compound is generally well-tolerated in animal models, monitor for potential side effects including gastrointestinal discomfort, which has been reported in some clinical contexts. [4]

Regulatory and Safety Considerations
  • Handling Precautions: this compound is classified as Acute Toxicity Category 4 (Harmful if swallowed) and requires appropriate personal protective equipment including gloves and safety goggles. [5]

  • Environmental Protection: The compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment and dispose of waste according to approved guidelines. [5]

  • Storage Compliance: Maintain proper storage conditions (-20°C for powder, -80°C for solutions) and record storage duration to ensure compound stability.

Conclusion

Proper preparation of this compound stock solutions in PBS is essential for obtaining reliable and reproducible results in research settings. The hydrochloride salt form, with its superior aqueous solubility and established efficacy in animal models, is generally preferred for in vivo studies. Careful attention to solution preparation protocols, storage conditions, and administration routes can significantly impact experimental outcomes. Researchers should select the appropriate salt form and administration method based on their specific experimental needs, with particular consideration of the enhanced oral bioavailability observed in HSV-2 models when administered after fasting. By adhering to these detailed protocols, researchers can ensure consistent this compound performance across studies investigating its immunomodulatory and antimicrobial properties.

References

Application Note: Pidotimod in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a well-established animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS) [1]. It approximates key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it a versatile system for translational neuro- and immunopharmacology [1]. This application note provides a detailed protocol for using the EAE model to evaluate the efficacy and immunomodulatory mechanisms of Pidotimod, a synthetic dipeptide with known immunomodulatory properties [2].

Pidotimod has been shown to alleviate EAE by specifically regulating the balance of splenic lymphocytes, reducing pro-inflammatory cell populations, and increasing regulatory T cells, thereby offering neuroprotective effects [2].

Material and Methods

EAE Induction, Treatment, and Clinical Scoring

The following section outlines the core procedures for inducing the EAE model and administering the test compound.

Table 1: Reagents and Animals for EAE Induction and Treatment

Component Specifications
Mouse Strain Female C57BL/6J mice (16-18 g) [2].
Immunizing Antigen MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) [2].
Adjuvant Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra [2].
Potentiating Agent Pertussis toxin [2].
Test Compound Pidotimod [2].
Vehicle Control Saline solution [2].

Protocol Steps:

  • Emulsion Preparation: Emulsify 250 µg of MOG35-55 peptide in CFA [2].
  • Immunization: Subcutaneously inject the emulsion into the mice [2].
  • Potentiation: Intravenously inject 250 ng of pertussis toxin on the day of immunization (day 0) and again two days later (day 2) [2].
  • Treatment Administration: Administer Pidotimod (140 mg/kg) or the saline vehicle control via oral gavage. Treatment should begin on the first day of disease induction and continue daily for the study duration (e.g., 15-21 days) [2].
  • Clinical Monitoring: Monitor and record the mice's body weight and clinical scores daily after immunization. Clinical scores are assessed on a 0-5 scale [2]:
    • 0: No clinical disease.
    • 1: Tail paralysis.
    • 2: Unsteady gait.
    • 3: Bilateral hind limb paralysis.
    • 4: Forelimb paralysis.
    • 5: Death.

The following workflow diagram illustrates the key stages of the EAE induction and evaluation process:

Start Start EAE Protocol Immunize Immunize with MOG35-55/CFA Start->Immunize PTx Inject Pertussis Toxin (Day 0 & 2) Immunize->PTx Treat Daily Oral Gavage (Pidotimod or Vehicle) PTx->Treat Monitor Daily Monitoring (Weight & Clinical Score) Treat->Monitor Monitor->Treat  Repeat Daily Analyze Terminal Analysis Monitor->Analyze  At study end

Histological and Immunological Analysis

To confirm the therapeutic effects observed clinically, the following histological and flow cytometry analyses can be performed.

Protocol Steps:

  • Tissue Collection: At the peak stage of disease (e.g., day 15) or at the end of the study, euthanize mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. Isolate the spinal cord and brain [2].
  • Histological Staining:
    • Demyelination Assessment: Embed spinal cord tissue in O.C.T. compound and section it (10 µm thickness). Perform FluoroMyelin Green staining (1:300 dilution) for 20 minutes at room temperature in the dark to assess the level of demyelination [2].
    • Leukocyte Infiltration Assessment: Use adjacent tissue sections for Hematoxylin and Eosin (H&E) staining to evaluate leukocyte infiltration into the CNS [2].
  • Flow Cytometry Analysis of Splenic Lymphocytes:
    • Cell Preparation: Prepare a single-cell suspension from the spleen.
    • Cell Staining: Stain the cells with fluorescently labeled antibodies for specific cell surface and intracellular markers to identify various immune cell populations [2].
    • Key Cell Populations to Analyze:
      • Pro-inflammatory Cells: CD4+ IFN-γ+ (Th1), CD4+ IL-17+ (Th17), CD8+ IL-17+ (Tc17), and B220+ TNF-α+ B cells.
      • Regulatory Cells: CD4+ CD25+ Foxp3+ Tregs and CD8+ Foxp3+ Tregs.

Expected Results and Data Interpretation

Treatment with Pidotimod should result in a significant reduction in the clinical severity of EAE compared to the vehicle control group. The quantitative data from flow cytometry should demonstrate a clear immunomodulatory effect.

Table 2: Expected Effects of Pidotimod in EAE Mice

Analysis Parameter Expected Change with Pidotimod Biological Interpretation
Clinical Score Significant decrease [2] Alleviation of neurological symptoms.
CNS Demyelination Significant suppression [2] Protection against myelin damage.
CNS Leukocyte Infiltration Significant decrease [2] Reduced migration of inflammatory cells into the CNS.
Splenic CD4+ IFN-γ+ (Th1) Cells Decreased percentage [2] Suppression of pro-inflammatory Th1 response.
Splenic CD4+ IL-17+ (Th17) Cells Decreased percentage [2] Suppression of pro-inflammatory Th17 response.
Splenic CD8+ IL-17+ (Tc17) Cells Decreased percentage [2] Suppression of pro-inflammatory cytotoxic T-cell response.
Splenic B220+ TNF-α+ B Cells Decreased percentage [2] Reduction in pro-inflammatory cytokine-producing B cells.
Splenic CD4+ CD25+ Foxp3+ Tregs Increased percentage [2] Promotion of immunoregulatory and suppressive functions.
Splenic CD8+ Foxp3+ Tregs Increased percentage [2] Expansion of regulatory CD8+ T cell population.

The proposed mechanism of action for Pidotimod, based on the expected results, involves a rebalancing of the immune response away from pro-inflammatory pathways and toward regulation. The following diagram summarizes this mechanism:

Pidotimod Pidotimod Treatment ImmuneBalance Immune Cell Rebalancing in Spleen Pidotimod->ImmuneBalance Subgraph1 Decreased Pro-inflammatory Cells ImmuneBalance->Subgraph1 Subgraph2 Increased Regulatory Cells ImmuneBalance->Subgraph2 CNSProtection Neuroprotective Effects in CNS Subgraph3 Reduced Pathology CNSProtection->Subgraph3 Subgraph4 Improved Outcome CNSProtection->Subgraph4 Subgraph1->CNSProtection Sub1_Th1 CD4+ IFN-γ+ Th1 Sub1_Th17 CD4+ IL-17+ Th17 Sub1_Tc17 CD8+ IL-17+ Tc17 Sub1_Bcells B220+ TNF-α+ B Cells Subgraph2->CNSProtection Sub2_CD4Treg CD4+ CD25+ Foxp3+ Tregs Sub2_CD8Treg CD8+ Foxp3+ Tregs Sub3_Infilt Reduced Leukocyte Infiltration Sub3_Demyel Suppressed Demyelination Sub4_Clinical Reduced Clinical Score

Discussion

The EAE model is a complex condition that mirrors the key pathological features of MS, including inflammation, demyelination, and axonal loss [1]. The protocol outlined above demonstrates that Pidotimod exerts significant neuroprotective effects in this model, primarily through the regulation of splenic lymphocytes [2]. The shift in immune balance from pro-inflammatory Th1, Th17, Tc17, and TNF-α+ B cells toward immunosuppressive Tregs is a key mechanism underlying its therapeutic effect.

This model and the associated analytical methods are highly relevant for the preclinical evaluation of immunomodulatory peptides like Pidotimod and, by potential extension, Golotimod. The lack of direct data on this compound in autoimmune models presents a significant opportunity for further research.

Troubleshooting

  • Low EAE Incidence: Ensure the MOG35-55/CFA emulsion is properly prepared and the pertussis toxin is active and administered correctly.
  • High Variability in Clinical Scores: Use mice of the same age, sex, and weight. Randomize animals into treatment groups to minimize bias.
  • Weak Flow Cytometry Signal: Confirm antibody titers and ensure proper cell stimulation and fixation/permeabilization protocols for intracellular cytokines and Foxp3.

References

Golotimod combination therapy with cisplatin

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Drug Information

The table below summarizes the key characteristics of each drug based on available information.

Drug Name Drug Class Known Mechanism of Action Relevant Context from Search Results
Cisplatin [1] [2] [3] Platinum-based chemotherapeutic DNA cross-linking, inducing apoptosis in rapidly dividing cells. Well-established in regimens for advanced thymic carcinoma and other solid tumors; known for dose-dependent toxicities (nephrotoxicity, myelosuppression, neurotoxicity) [1] [2] [3].
Golotimod (SCV-07) [4] [5] Immunomodulatory peptide Enhances T-cell activity and proliferation, boosts IL-2 and IFN-γ production [5]. Identified in a bioinformatics study as a potential therapeutic for ulcerative colitis; its mechanism suggests potential for boosting anti-tumor immunity [4] [5].

Proposed Theoretical Framework for Research

The rationale for investigating a this compound-Cisplatin combination would likely center on overcoming limitations of cisplatin therapy, particularly immunosuppression and toxicity. Cisplatin is cytotoxic but can suppress immune responses, while this compound acts as an immunostimulant. A combination strategy could aim to enhance overall anti-tumor efficacy by simultaneously killing cancer cells and boosting the body's own immune system to clear them.

The diagram below outlines a potential workflow for the preclinical assessment of this combination.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase start Preclinical Assessment of This compound + Cisplatin in_vitro1 Cell Viability Assays (MTT/XTT) on cancer cell lines start->in_vitro1 in_vitro2 Immune Cell Activation Assays (T-cell proliferation, IFN-γ ELISA) in_vitro1->in_vitro2 in_vitro3 Mechanistic Studies (Apoptosis, DNA damage, immune markers) in_vitro2->in_vitro3 in_vivo1 Syngeneic Mouse Tumor Models in_vitro3->in_vivo1 in_vivo2 Tumor Volume Measurement in_vivo1->in_vivo2 in_vivo3 Immune Profiling of Tumor Microenvironment (Flow Cytometry) in_vivo2->in_vivo3 in_vivo4 Toxicity Evaluation (Body weight, histopathology, serum chemistry) in_vivo3->in_vivo4 results Analysis of Synergy: - Tumor growth inhibition - Immune cell infiltration - Toxicity profile in_vivo4->results

Considerations for Protocol Development

While specific protocols cannot be provided, the following points are critical for designing experiments based on standard oncology drug development practices and the searched information:

  • Dosing and Scheduling: A key research question is the sequence of administration. Should this compound be given before, concurrently with, or after cisplatin? Each schedule may lead to different immunological and efficacy outcomes. Cisplatin doses should be determined from established maximum tolerated doses (MTD) in the chosen animal model [1].
  • Toxicity Management: Cisplatin's toxicity profile is well-documented [2] [3]. Any combination study must include rigorous safety monitoring. This includes:
    • Renal Protection: Aggressive intravenous hydration is a standard practice.
    • Myelosuppression Monitoring: Regular complete blood counts to track neutropenia and thrombocytopenia.
    • Supportive Care: Use of antiemetics for nausea and vomiting.
  • Key Endpoints: Primary endpoints would include tumor growth inhibition and overall survival. Crucial secondary endpoints should include immunophenotyping of the tumor microenvironment (e.g., changes in T-cell populations, macrophage activity) and a detailed assessment of toxicity markers [2] [3].

A Path Forward for Investigation

The lack of existing data presents a clear opportunity for original research.

  • Start with In Vitro Models: Initial studies could co-culture immune cells (like T-cells) with cancer cell lines to see if this compound can enhance cisplatin-induced cell death in an immune-mediated context.
  • Utilize Syngeneic Models: For in vivo work, syngeneic mouse models (which have an intact immune system) are essential to properly evaluate the immunostimulatory contribution of this compound.
  • Focus on Mechanism: Beyond efficacy, research should strive to elucidate the mechanism of any synergistic effect, for example, by demonstrating enhanced T-cell infiltration into tumors.

References

Golotimod in anti-infective efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes on Golotimod (SCV-07)

This compound (SCV-07) is a synthetic dipeptide (Gamma-D-glutamyl-L-tryptophan) with immunomodulating and antimicrobial properties [1] [2]. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, which contributes to its ability to modulate immune responses and mitigate inflammatory damage [3] [2]. Research indicates its potential application as a therapeutic agent for recurrent genital herpes and as a modulator of cancer treatment-induced oral mucositis [2].

The table below summarizes the core bioactivity data for this compound:

Bioactivity Area Experimental Model Key Findings Proposed Mechanism of Action
Antiviral Efficacy Guinea pig model of recurrent genital HSV-2 [2] Oral administration reduced lesion incidence from 55% to 18%; subcutaneous injection showed no significant effect [2]. Immunomodulation; specific antiviral mechanism under investigation.
Mucositis Modulation Hamster model of radiation-induced oral mucositis [2] Subcutaneous injection (100 μg/kg) reduced peak mucositis severity and shortened ulcer duration [2]. Inhibition of STAT3 signaling pathway [2].
Immunomodulation In vitro and in vivo models [1] [2] Stimulates T-cell activation, thymic/splenic cell proliferation, and improves macrophage function [1] [2]. Boosts body's natural immune response to infections and cancer [1].

Experimental Protocols

Protocol 1: Efficacy in Recurrent Genital HSV-2 Model

This protocol evaluates the anti-infective efficacy of this compound in a recurrent genital herpes simplex virus type 2 (HSV-2) model [2].

  • 1. Animal Model Preparation

    • Use female Hartley guinea pigs (250-300 g).
    • Infect animals intravaginally with HSV-2 to establish primary infection and subsequent latent, recurrent disease.
  • 2. Test Article and Dosing

    • Test Article: this compound (SCV-07), dissolved in an appropriate vehicle (e.g., sterile water or saline).
    • Dosing Regimen: Administer via oral gavage at 100 μg/kg daily for 5 days.
    • Control Group: Administer vehicle only using the same schedule and route.
  • 3. Data Collection and Analysis

    • Primary Endpoint: Incidence and severity of recurrent genital lesions. Score lesions daily on a standardized scale (e.g., 0 for no lesions to 4 for severe, ulcerated lesions).
    • Statistical Analysis: Compare the incidence and mean severity scores between treatment and control groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).
Protocol 2: Assessment in Oral Mucositis Model

This protocol assesses this compound's ability to modulate the duration and severity of oral mucositis (OM) induced by radiation [2].

  • 1. Animal Model Preparation

    • Use male LVG golden Syrian Hamsters (approx. 80 g).
    • Induce oral mucositis using a standardized protocol of localized irradiation to the cheek pouch, either with radiation alone or in combination with Cisplatin.
  • 2. Test Article and Dosing

    • Test Article: this compound (SCV-07).
    • Dosing Regimen: Administer via subcutaneous injection at 100 μg/kg, once or twice daily from days 1 to 20 relative to radiation.
    • Control Group: Administer vehicle subcutaneously on the same schedule.
  • 3. Data Collection and Analysis

    • Primary Endpoint: Oral mucositis severity. Score the cheek pouch mucosa daily according to a standardized scale (e.g., 0: normal, 1-2: mild-moderate erythema/edema, 3: severe erythema/edema, single ulcer, 4: multiple ulcers).
    • Secondary Endpoint: Duration of ulcerative OM (days with score ≥3).
    • Statistical Analysis: Compare the area under the curve (AUC) for mucositis scores over time and the duration of ulcerative OM between groups using a t-test or Mann-Whitney U test.

This compound Mechanism of Action and Experimental Workflow

The core mechanism of this compound involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when abnormally active, can promote cell survival, proliferation, and inflammatory responses, contributing to disease progression [3] [4]. This compound's inhibition of STAT3 underlies its observed effect in reducing the severity of oral mucositis [2]. Its immunomodulatory action, through T-cell activation, is likely key to its anti-infective efficacy [1].

The diagram below illustrates the STAT3 signaling pathway that this compound inhibits and the experimental workflow for evaluating its efficacy:

G cluster_pathway STAT3 Signaling Pathway (Inhibited by this compound) cluster_workflow Experimental Workflow Cytokines Cytokines JAKs JAKs Cytokines->JAKs GrowthFactors GrowthFactors RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs STAT3_Inactive STAT3 (Inactive) RTKs->STAT3_Inactive JAKs->STAT3_Inactive STAT3_Active STAT3-P (Active Dimer) STAT3_Inactive->STAT3_Active Phosphorylation GeneTranscription Gene Transcription (Cell Proliferation, Survival, Inflammation) STAT3_Active->GeneTranscription Nuclear Translocation AnimalModel Establish Animal Model AdministerCompound Administer this compound AnimalModel->AdministerCompound CollectData Collect Efficacy Data AdministerCompound->CollectData AnalyzeResults Analyze Results CollectData->AnalyzeResults

Critical Considerations for Experimental Design

  • Route of Administration is Crucial: The efficacy of this compound is highly dependent on the route of administration. Oral administration was effective in the HSV-2 model, while subcutaneous injection was required for the mucositis model [2]. The optimal route must be determined for each specific disease model.
  • Dosing Schedule: The timing and frequency of dosing relative to disease induction (e.g., infection, radiation) can significantly impact outcomes. The provided protocols use prophylactic and concurrent administration [2].
  • Handling and Solubility: this compound is water-soluble (125 mg/mL) [2]. For in vivo studies, prepare fresh solutions in sterile water or saline. For in vitro work, it can also be dissolved in DMSO, though the hygroscopic nature of DMSO may impact solubility [2].

References

Golotimod solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Overview

This compound is a synthetic peptide investigated for its potential as a therapeutic agent. A key challenge in developing such compounds is often poor solubility in aqueous solutions, which can critically impact their bioavailability and efficacy [1] [2].

Formulation Strategies to Enhance Solubility

The following table outlines standard techniques used in pharmaceutical development to improve the solubility of poorly soluble drugs like this compound.

Strategy Mechanism of Action Key Components / Methods Potential Pros & Cons

| Complexation [3] | Formation of inclusion complexes that shield the drug from the aqueous environment. | Cyclodextrins (e.g., beta-cyclodextrin, sulfobutylether-beta-cyclodextrin) | Pro: Can significantly increase apparent solubility and stability. Con: Requires stoichiometric amounts of cyclodextrin; may alter drug pharmacokinetics. | | Lipid-Based Delivery [3] | Encapsulation of the drug within a lipid bilayer, mimicking biological membranes. | Liposomes (composed of phospholipids, cholesterol), lipid nanoparticles. | Pro: Can encapsulate both hydrophilic and hydrophobic drugs; potential for targeted delivery. Con: More complex manufacturing process; stability issues (fusion, drug leakage). | | Co-solvency & Solubilizers | Use of water-miscible solvents or surfactants to create a more favorable microenvironment for the drug. | Solvents: Ethanol, PEG. Surfactants: Polysorbates (Tween), SDS. | Pro: Simple to implement and scale up. Con: Can cause irritation upon administration; drug may precipitate upon dilution. | | Prodrug Approach | Chemical modification of the drug into a more soluble derivative, which converts back to the active form in vivo. | Attachment of ionizable or polar groups (e.g., phosphate esters). | Pro: Can dramatically alter solubility and permeability. Con: Requires additional synthetic steps and regulatory approval for a new chemical entity. |

Proposed Experimental Workflow

You can use the following general workflow to systematically screen for conditions that improve this compound's solubility.

G Start Start: this compound Solubility Challenge S1 Initial Solubility Screening Start->S1 S2 Formulation Screening S1->S2 Baseline established A1 • Shake-flask method • HPLC/UV-Vis analysis • Vary pH, buffer, ionic strength S1->A1 S3 Characterization & Validation S2->S3 Leads identified A2 • Test cyclodextrins • Prepare liposomes • Screen co-solvents/surfactants S2->A2 End Optimal Formulation S3->End Stable and soluble formulation A3 • DLS for particle size • TEM for morphology • Stability-indicating assays S3->A3

Frequently Asked Questions

Q1: What are the first steps I should take if my this compound solution becomes cloudy or precipitates? First, visually inspect the solution. Cloudiness or precipitate formation indicates that the drug has exceeded its solubility limit. Immediate steps include:

  • Gentle Agitation: Gently invert the vial. Avoid vigorous shaking, which can introduce bubbles and potentially denature peptides.
  • Mild Warming: Briefly warm the solution in a water bath at 30-40°C. Excessive heat should be avoided.
  • pH Adjustment: Check the pH. This compound, as a peptide, may have specific ionizable groups. Try small, incremental adjustments of pH (e.g., using 0.1M NaOH or HCl) to find a more favorable ionization state.
  • Addition of Solubilizer: Consider adding a small volume of a stock surfactant solution (e.g., 1% Polysorbate 80) or co-solvent (e.g., DMSO, ethanol) with mixing.

Q2: How can I predict the solubility of new this compound analogs before synthesis? Modern computational tools can provide valuable predictions:

  • Machine Learning Models: Tools like fastsolv can predict log10(solubility) across a range of temperatures and solvents by using molecular descriptors, helping you prioritize promising analogs for synthesis [4] [5].
  • Traditional Methods: Hansen Solubility Parameters (HSP) can categorize molecules and solvents based on dispersion, polar, and hydrogen-bonding forces to estimate miscibility, though they are less predictive for small, strongly hydrogen-bonding molecules [4].

Q3: My this compound is soluble in pure DMSO but precipitates when diluted into aqueous buffer. How can I overcome this? This is a classic "solvent shift" precipitation problem. Strategies to mitigate it include:

  • Slow, Dropwise Dilution: Add the this compound stock solution to the aqueous buffer very slowly with vigorous stirring to ensure a gradual change in solvent environment.
  • Use of a "Receiving" Solubilizer: Prepare the aqueous buffer to already contain a solubilizing agent. This could be a cyclodextrin, a surfactant, or a small percentage of a water-miscible co-solvent like PEG 400. The solubilizer in the buffer will help receive and stabilize the drug molecules as they are diluted.
  • Switch to a Lipid-Based System: If the above fails, consider formulating this compound in liposomes from the start, which can seamlessly incorporate the drug from an organic solution into a stable aqueous dispersion [3].

References

Golotimod stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Handling and Storage Guide

Here is a summary of the key quantitative data for this compound from the available Safety Data Sheets (SDS) to facilitate easy comparison and reference.

Property Specification Source / SDS
CAS Number 229305-39-9 AbMole [1], DC Chemicals [2], MedChemExpress [3]
Molecular Formula C₁₆H₁₉N₃O₅ AbMole [1], DC Chemicals [2], MedChemExpress [3]
Molecular Weight 333.34 g/mol AbMole [1], DC Chemicals [2], MedChemExpress [3]
Recommended Storage (Powder) -20°C, protected from light, in a dry and sealed container AbMole [1], DC Chemicals [2]
Recommended Storage (Solution) -80°C (in solvent) DC Chemicals [2]
Appearance Solid; White to off-white AbMole [1], MedChemExpress [3]
Water Solubility 125 mg/mL (374.99 mM); may require ultrasonication MedChemExpress [3]
Purity 98.04% (MedChemExpress batch) MedChemExpress [3]

Hazards and Safety

There is a critical discrepancy in the hazard classification of this compound between the two available SDS, which you must be aware of:

  • AbMole SDS: Classifies this compound as "Not a hazardous substance or mixture" [1].
  • DC Chemicals SDS: Classifies this compound as "Harmful if swallowed" (H302) and "Very toxic to aquatic life with long lasting effects" (H410) [2].

Recommendation: In a research setting, you should adopt the more conservative safety profile. Handle this compound with care, using appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent any release into the environment [2].

Experimental Protocols and Troubleshooting

This compound Solution Preparation

The following workflow outlines the key steps for preparing a this compound stock solution, highlighting critical points to ensure stability.

G Start Start: Prepare this compound Stock Solution Step1 Select Solvent: • Water: 125 mg/mL (374.99 mM) • DMSO: 50 mg/mL (150.00 mM) Start->Step1 Step2 Calculate Mass Step1->Step2 Note1 Note: Hygroscopic DMSO can impact solubility. Use newly opened DMSO for best results. Step1->Note1 Step3 Weigh this compound Powder Step2->Step3 Step4 Add Solvent Step3->Step4 Step5 Ultrasonicate to Dissolve Step4->Step5 Step6 Aliquot Solution Step5->Step6 Step7 Store at Recommended Temp: • Powder: -20°C, dry, sealed • Solution: -80°C Step6->Step7 Note2 Note: Avoid repeated freeze-thaw cycles. Store aliquots for single use. Step7->Note2

Critical Steps:

  • Solvent Choice: If using DMSO, note that it is hygroscopic. Absorbed water can affect the compound's concentration and stability over time. Always use a freshly opened bottle for preparing stock solutions [3].
  • Aliquoting: This is crucial to minimize the number of freeze-thaw cycles, which can degrade the compound and reduce its efficacy. Prepare single-use aliquots whenever possible [3].
  • Storage: Adhere strictly to the recommended storage temperatures. For the powder, ensure the container is tightly sealed and protected from light and moisture to maintain long-term stability [1] [2].
Stability and Handling Considerations

The following diagram integrates this compound's handling into a broader stability-focused workflow, from storage to application in cell-based assays.

G cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_use Experimental Use Storage Storage & Handling Prep Solution Preparation ExpUse Experimental Use S1 Store powder at -20°C • Dry • Sealed • Protected from light S2 Store solution at -80°C • Aliquot to avoid freeze-thaw S3 Use desiccator for powder storage P1 Use appropriate PPE (Gloves, goggles) P2 Weigh in controlled environment • Avoid dust formation P3 Use fresh solvent • Ultrasonicate if necessary U1 Thaw aliquots on ice U2 Use single-use aliquots U3 Discard unused solution

Frequently Asked Questions (FAQs)

Q1: What is the specific biological target of this compound? this compound is identified as an inhibitor of STAT3 signaling [3]. STAT3 (Signal Transducer and Activator of Transcription 3) is a protein that regulates genes involved in cell survival, proliferation, and immune response, and its constitutive activation is linked to tumor development [4].

Q2: My this compound solution appears cloudy after thawing. What should I do? Do not use the solution if it appears cloudy or contains precipitate. This indicates possible degradation or crystallization. Gently warm the vial to room temperature and briefly ultrasonicate. If the solution does not become clear, discard it and prepare a fresh aliquot. This underscores the importance of proper storage and avoiding repeated freeze-thaw cycles.

Q3: Are there any known incompatibilities for this compound? Yes. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1] [2]. Ensure that all equipment and solvents used are chemically compatible.

Q4: How should I dispose of this compound waste? Dispose of this compound and contaminated waste in accordance with all applicable local, state, and federal regulations [1] [2]. Given its potential toxicity to aquatic life [2], avoid release into drains or the environment.

References

Golotimod administration route comparison efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Basic Information

Q: What is this compound and what is its primary mechanism of action?

A: this compound (also known as SCV-07) is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with immunomodulatory and antimicrobial activity [1] [2]. Its primary mechanisms of action include:

  • Broad action on the Toll-like receptor (TLR) pathway, specifically affecting TLR2, TLR4, TLR7, and TLR9 [1].
  • Stimulation of the T-helper 1 (Th1) immune response, promoting T-lymphocyte differentiation and enhancing production of IL-2 and IFN-γ [1] [2].
  • Inhibition of STAT3 signaling, which is a key protein involved in cell growth and survival, often dysregulated in cancers and inflammatory conditions [3] [4] [5].

Administration Routes & Efficacy Data

Q: How do the administration routes for this compound compare in preclinical models?

A: The table below summarizes quantitative efficacy data from animal studies for different administration routes.

Administration Route Animal Model Dosage & Regimen Key Efficacy Findings Reported Outcome Measures
Oral Gavage [3] [4] Female Hartley guinea pigs infected with HSV-2 [3] [4] 100 μg/kg; once daily for 5 days [3] [4] Reduced incidence of lesions from 55% to 18% [3] [4] Incidence and severity of recurrent genital HSV-2 lesions [3] [4]
Subcutaneous Injection [3] [4] Male LVG golden Syrian Hamsters with radiation-induced oral mucositis [3] [4] 100 μg/kg; once or twice daily from days 1 to 20 [3] [4] Reduced peak mucositis score; shorter duration of ulcerative oral mucositis [3] [4] Mucositis score (scale of 0-5); duration and severity of oral mucositis [3] [4]
Subcutaneous Injection [3] [4] Female Hartley guinea pigs infected with HSV-2 [3] [4] 100 μg/kg; 5 days [3] [4] No significant reduction in disease [3] [4] Incidence and severity of lesions [3] [4]

Detailed Experimental Protocols

Q: What is a typical in vivo protocol for studying this compound in oral mucositis?

A: Here is a detailed methodology based on published research [3] [4]:

  • Animal Model: Use male LVG golden Syrian Hamsters with an average weight of 80 g.
  • Mucositis Induction: Administer radiation, or a combination of radiation and Cisplatin, to the cheek pouch to induce oral mucositis.
  • Dosing Solution Preparation:
    • Solvent: Use sterile water. This compound is soluble in water at 100 mg/mL (300 mM) [3].
    • Procedure: Dissolve this compound TFA in water to the desired concentration. Sonication may be recommended to aid dissolution [3].
  • Dosing Regimen:
    • Route: Subcutaneous injection.
    • Dosage: 100 μg/kg.
    • Schedule: Administer once or twice daily, starting on day 1 and continuing through day 20 post-induction.
  • Endpoint Measurement:
    • Primary Endpoint: Score oral mucositis regularly (e.g., daily) using a standardized scale (e.g., 0-5). Record the peak score and the number of days the animal experiences ulcerative mucositis.
    • Data Analysis: Compare the mucositis scores and duration between the this compound-treated group and the vehicle control group.

Troubleshooting Common Issues

Q: My this compound solution is not dissolving properly. What should I do? A: this compound has a reported water solubility of 100 mg/mL [3]. If you encounter issues:

  • Sonication: Use a water bath sonicator to agitate the solution and help dissolve the compound.
  • Check Form: Note that commercial this compound is often available as a TFA salt (this compound TFA), which may have different solubility properties than the free base [4].
  • Verify pH: The compound is a dipeptide with multiple carboxylic acid groups; slight adjustments to the pH of the solution might improve solubility.

Q: I am not seeing the expected efficacy in my HSV-2 animal model. What could be the reason? A: The route of administration is critical. Research indicates that in HSV-2 models, oral administration was effective, while subcutaneous injection showed no significant reduction in disease [3] [4]. Ensure you are using the route documented as effective for your specific disease model.

This compound Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound as described in the literature, which contributes to its efficacy in various disease models.

References

Golotimod dose optimization for immunomodulatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod at a Glance

The table below summarizes the key characteristics of this compound based on current data:

Attribute Description
Generic Name This compound (also known as SCV-07) [1]
Modality Synthetic dipeptide (γ-D-glutamyl-L-tryptophan); Small Molecule [1]
Key Mechanism Broad effects on the Toll-like Receptor (TLR) pathway; described as a STAT3 inhibitor [1] [2]
Immunomodulatory Action Stimulates T-lymphocyte differentiation; enhances production of IL-2 and IFN-γ [1] [3]
Primary Route of Administration Can be administered orally or subcutaneously [1]
Reported Tolerability No adverse effects were observed in clinical trial participants [1]
Current Status Investigational; not approved for clinical use in the US or other regions [1]

A Framework for Dose Optimization Experiments

Since precise dosing data is not available, your experimental work will be crucial. The following workflow outlines a systematic approach to determining an effective dose for a specific research context.

Phase 1: Establish a Foundational Dose Range *In Vitro*

Begin by identifying an effective concentration in a controlled cellular environment.

  • Objective: To determine the concentration range where this compound is biologically active and non-cytotoxic.
  • Recommended Assays:
    • Cell Viability Assay (e.g., MTT): To establish the compound's cytotoxic threshold (IC50) [2].
    • Mechanism-Specific Assay: Since this compound is a reported STAT3 inhibitor, measure the inhibition of STAT3 phosphorylation via Western Blot [2].
    • Functional Immune Assay: Quantify the secretion of immunomodulatory cytokines like IL-2 and IFN-γ using ELISA, as this is a key reported function [1] [3].
Phase 2: In Vivo Proof-of-Concept and Efficacy Testing

Translate the in vitro findings to an animal model relevant to your disease of interest.

  • Objective: To confirm that this compound has the desired immunomodulatory effect in vivo and to identify a preliminary effective dose.
  • Experimental Design:
    • Model Selection: A bioinformatics study suggested this compound as a candidate for ulcerative colitis (UC) [4]. A pre-clinical murine model of colitis would be a relevant starting point.
    • Dosing: Test 2-3 doses bracketing the expected effective dose, based on in vitro results and prior literature on similar compounds. Include both a vehicle control and a standard-of-care positive control group.
    • Key Readouts:
      • Primary Efficacy: Disease Activity Index (DAI), colon length, histopathological scoring of inflammation.
      • Target Engagement: Evidence of STAT3 pathway inhibition or modulation of TLR signaling in tissue samples.
      • Immunomodulation: Cytokine levels in serum or tissue homogenates.
Phase 3: Multi-Parameter Dose Refinement

A narrow dose range requires thorough investigation to balance efficacy with safety.

  • Objective: To fine-tune the most promising dose by evaluating a comprehensive set of parameters.
  • Expanded Assessment:
    • Pharmacokinetics (PK): If resources allow, measure plasma concentrations over time to understand absorption and exposure (Cmax, AUC).
    • Pharmacodynamics (PD): Correlate PK data with PD markers (e.g., pSTAT3 levels) to understand the direct biological effect.
    • Immune Profiling: Use flow cytometry to analyze changes in immune cell populations (e.g., T-cell subsets, macrophages) in blood, spleen, or target tissues.
    • Toxicity Screening: Monitor body weight, organ weights (liver, spleen), and conduct clinical chemistry panels to assess preliminary safety.

FAQs for the Research Community

Q1: What is the definitive mechanism of action for this compound? While its precise mechanism is still under investigation, this compound has broad effects on the Toll-like receptor (TLR) pathway and has been specifically described as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1] [2]. Its immunomodulatory effects are manifested through the stimulation of T-cell differentiation and enhanced production of key cytokines like IL-2 and IFN-γ [1] [3].

Q2: Are there any known drug-drug interactions for this compound? As of now, there is no available information on drug-drug interactions for this compound. Researchers conducting combination studies should design careful control experiments to identify any potential synergistic or inhibitory interactions [1].

Q3: What is the best practice for handling and storing this compound? The publicly available data does not specify storage conditions. It is critical to refer to the manufacturer's certificate of analysis (CoA) provided with the research compound for specific handling, storage, and stability information.

A Note on Current Data and Next Steps

The most current research simply identifies this compound as a predicted therapeutic candidate for conditions like ulcerative colitis via computational docking studies [4]. The field lacks published, experimental dose-response data.

  • Consulting Regulatory Precedents: For guidance on designing rigorous dose-ranging studies, consult literature on similar immunomodulatory peptides that have progressed through development.
  • Repurposing Analysis: If your target disease is different from the originally investigated ones (like tuberculosis or hepatitis C), a completely novel dose optimization strategy will be necessary [1].

References

reducing Golotimod batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Overview & Variability Factors

This compound (SCV-07) is a synthetic dipeptide and an immunomodulatory drug derived from thymosin beta-4. Its mechanism of action involves activating T-cells and inhibiting STAT3 signaling, and it is being investigated for applications in oncology and infectious diseases [1] [2].

The core factors that can influence batch-to-batch consistency for a therapeutic like this compound are summarized in the table below.

Factor Impact on Variability
Raw Materials [3] Inconsistent quality of starting chemicals, solvents, or reagents can directly impact the chemical synthesis and final product quality.
Incoming Source Material [3] Biological activity of intermediates; variability in the quality and composition of materials used for analytical standard preparation.
Manufacturing & Handling [3] Divergences in synthesis, purification processes, and handling procedures can lead to inconsistent final product yields and purity.
Analytical Characterization [3] Inadequate or inconsistent testing methods fail to accurately identify and quantify critical quality attributes (CQAs), leading to undetected batch variations.

FAQs & Troubleshooting Guide

Here are answers to common questions and specific issues that may arise during this compound research and development.

Q1: What are the most critical quality attributes (CQAs) to monitor for this compound? While specific CQAs for this compound are not explicitly listed in the search results, for a synthetic peptide, the following are typically critical:

  • Purity and Identity: Confirmed via techniques like HPLC and Mass Spectrometry. The molecular formula is C₁₆H₁₉N₃O₅ with a molecular weight of 333.34 g/mol [2].
  • Potency: Related to its biological activity, such as its immunomodulating and antibacterial effects, and its ability to inhibit STAT3 signaling [2].
  • Sterility and Endotoxin Levels: Essential for any product intended for research or therapeutic use.

Q2: Our final product yield is inconsistent. Where should we start troubleshooting? Inconsistent yield is often a multifactorial problem. The flowchart below outlines a systematic troubleshooting workflow.

G Start Start: Inconsistent Yield A1 Check Raw Materials Start->A1 A2 Audit Synthesis Process Start->A2 A3 Review Purification Data Start->A3 B1 Verify Certificates of Analysis and supplier data A1->B1 B2 Confirm process parameters (temperature, time, pH) are controlled A2->B2 B3 Analyze step-wise recovery and impurity profiles A3->B3 C1 Identify & qualify alternative suppliers B1->C1 Out of spec? C2 Standardize and automate critical process steps B2->C2 Parameters drift? C3 Optimize purification protocol (e.g., column calibration) B3->C3 Low recovery?

Q3: How can we better control variability from apheresis material for cell-based assays? For researchers using this compound in conjunction with cell therapies (e.g., to modulate T-cell function), controlling the incoming biological material is crucial.

  • Pre-collection Data: Request a complete blood count (CBC) from the apheresis collection center before and after the procedure to understand the hematological composition of the starting material [3].
  • Harmonize Procedures: Work with collection centers to standardize the apheresis procedure, devices, and shipping conditions (e.g., temperature) as much as possible [3].
  • Material "Clean-up": Implement early processing steps to remove components that may interfere with your specific culture or assay, such as immature granulocytes [3].

Q4: What role can data management play in reducing variability? A robust data management strategy is key to identifying and controlling variability sources.

  • Centralize Data: Compile data from disparate sources (e.g., manufacturing records, analytical results) into a single repository [3].
  • Build Historical Datasets: Use this data to identify trends and correlations between process parameters and final product CQAs [3].
  • Inform Decisions: Use these data-driven insights to refine clinical protocols, manufacturing procedures, and acceptance criteria for starting materials [3].

Experimental Protocol: Monitoring Critical Attributes

This protocol provides a framework for the analytical characterization of this compound, which is essential for identifying variability.

1. Purity and Identity Assay by HPLC and MS

  • Objective: To determine the chemical purity and confirm the identity of this compound in a batch.
  • Methodology: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector (e.g., at 220 nm) and Mass Spectrometry (MS).
  • Procedure:
    • Sample Prep: Dissolve the this compound batch in a suitable solvent (e.g., water or methanol) to a defined concentration.
    • HPLC Run: Inject the sample onto a C18 column. Use a gradient elution with mobile phases such as 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).
    • Data Analysis: Compare the retention time and UV spectrum of the main peak against a this compound standard. The peak area percentage of the main peak represents purity.
    • MS Confirmation: Analyze the sample via MS to confirm the molecular weight (333.34 g/mol) and identity [2].

2. Potency Assay via STAT3 Signaling Inhibition

  • Objective: To assess the biological activity of this compound by measuring its effect on STAT3 signaling.
  • Methodology: Use a cell-based assay with a reporter gene (e.g., Luciferase) under the control of a STAT3-responsive promoter.
  • Procedure:
    • Cell Culture: Seed a suitable cell line (e.g., a human T-cell line) in a multi-well plate.
    • Treatment: Stimulate the cells with a known STAT3 activator (e.g., IL-6). Co-treat the cells with a dilution series of the this compound batch and a reference standard.
    • Measurement: After an incubation period, lyse the cells and measure the luciferase activity.
    • Data Analysis: Calculate the percentage inhibition of STAT3-mediated luciferase expression by this compound. Compare the IC₅₀ values of different batches to assess potency consistency [2].

Strategic Framework for Variability Reduction

For a holistic approach, consider these strategies beyond the laboratory bench.

1. Supplier and Raw Material Control

  • Action: Contractually obligate vendors to provide detailed release testing data and to address root causes of variability in their materials [3].
  • Benefit: Ensures a consistent and high-quality foundation for your manufacturing process.

2. Process Automation

  • Action: Incorporate automation at various stages of production, especially in repetitive, precise, or critical unit operations [3].
  • Benefit: Significantly reduces deviations introduced by manual handling and improves the consistency of outcomes.

3. Quality by Design (QbD)

  • Action: From early development, define a target product profile and identify CQAs. Use this understanding to design a manufacturing process that is robust and consistently produces a product meeting its quality attributes [3].
  • Benefit: Builds quality into the process from the start, making it easier to control variability as you scale up.

I hope this structured technical resource provides a solid foundation for your support center. The general principles outlined here are highly applicable to biopharmaceuticals like this compound.

References

Golotimod plasma concentration measurement challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary analytical challenge in measuring Golotimod in plasma? The main challenge is achieving sufficient sensitivity and selectivity in a complex biological matrix like plasma. The method must be able to distinguish this compound from thousands of endogenous compounds and potential metabolites.

  • Why is HPLC-MS/MS the recommended technique for this analysis? High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. It combines the separating power of HPLC with the exceptional sensitivity and specificity of the MRM (Multiple Reaction Monitoring) mode on a triple-quadrupole mass spectrometer, which provides a high signal-to-noise ratio [1].

  • My method has low sensitivity. What should I check? First, review your sample preparation. Protein precipitation, while simple, can leave more interfering compounds. Consider switching to solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples and better sensitivity. Second, in mass spectrometry, ensure the instrument is properly tuned and that the MRM transitions are optimized for this compound and its internal standard.

  • How can I improve the reproducibility of my results? The consistent use of a suitable internal standard (IS) is critical for reproducibility. A structurally similar analog or, ideally, a stable isotope-labeled version of this compound should be used. This corrects for losses during sample preparation and variations in instrument response [1].

Troubleshooting Guide

The table below outlines common issues, their potential causes, and recommended actions.

Problem Potential Cause Solution
Low Sensitivity Inefficient extraction; ion suppression in MS; suboptimal MRM transitions. Optimize/change sample clean-up (use SPE); improve HPLC separation to move analyte away from ion-suppressing regions; re-optimize MS parameters and collision energy [1].
Poor Chromatography (Peak Tailing/Splitting) Column degradation; inappropriate mobile phase pH/buffer; strong interaction with active sites. Flush/regenerate or replace HPLC column; adjust mobile phase (e.g., add ion-pairing reagents or modifiers like formic acid); use a high-quality end-capped column [1].
High Background Noise Incomplete cleaning of sample; contamination from previous runs; dirty mass spectrometer ion source. Re-optimize sample washing steps; implement a longer/washing step in the gradient; clean the MS ion source according to manufacturer protocols.
Low Analytical Recovery Instability of the analyte in plasma/solvent; binding to labware; incomplete protein precipitation. Check analyte stability and add stabilizers if needed; use low-binding vials/tubes; validate recovery at each sample prep step.
Non-Linear Calibration Curve Saturation in MS detector; poor internal standard performance; carryover. Dilute samples or reduce injection volume; ensure IS is stable and added consistently; implement a thorough needle wash protocol.

Experimental Protocol: Adapting an HPLC-MS/MS Method for this compound

Since a direct method for this compound is not found in the literature, the following protocol is adapted from a published method for Pidotimod, a drug with a peptide-like structure, which serves as an excellent starting point [1].

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: Thaw plasma samples on ice. Vortex and centrifuge at high speed to pellet any particulates.
  • Internal Standard: Add a appropriate volume of your internal standard solution (e.g., a stable isotope-labeled this compound) to a 200 µL aliquot of plasma.
  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned (with methanol and water) mixed-mode SPE cartridge. Wash with water and a water-methanol mixture to remove impurities. Elute the analyte with a mixture of methanol and a volatile acid (e.g., 2% formic acid in methanol).
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

2. Instrumental Conditions (HPLC-MS/MS) The table below summarizes the key parameters, adapted from the Pidotimod study [1].

Parameter Recommended Setting
HPLC System
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Start at 5% B; ramp to 95% B over 3.5 min; hold for 1 min; re-equilibrate.
Mass Spectrometer (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Positive mode
MRM Transitions Optimize for this compound (Precursor Ion → Product Ion)
Dwell Time 150 ms per transition
Collision Energy Optimize for this compound
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

3. Method Validation Once developed, the method must be validated according to regulatory guidelines (e.g., FDA/EMA) for:

  • Selectivity: No interference from blank plasma at the retention time of this compound and IS.
  • Linearity and Calibration Range: A linear response (e.g., R² > 0.99) over the expected concentration range.
  • Accuracy and Precision: Both within and between batches (typically <15% RSD).
  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. The Pidotimod method achieved an LLOQ of 0.0500 µg/mL, which is a good target [1].
  • Stability: In plasma under storage and processing conditions.

Experimental & Signaling Pathway Workflows

The following diagrams outline the general experimental workflow and the known biological target of this compound to provide full context for your research.

G SamplePrep Sample Preparation (Protein Precipitation, SPE) HPLC HPLC Separation (Reverse-Phase C18 Column) SamplePrep->HPLC MS MS/MS Detection (ESI+ and MRM Mode) HPLC->MS DataAnalysis Data Analysis (Peak Integration, Calibration Curve) MS->DataAnalysis

G Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor (e.g., EGFR, IL-6R) Cytokines->Receptor JAK JAK / Src Kinases Receptor->JAK STAT3_Inactive STAT3 (Inactive) Cytoplasm JAK->STAT3_Inactive STAT3_Active STAT3 (Active) Phosphorylated Dimer STAT3_Inactive->STAT3_Active Phosphorylation & Dimerization Nucleus Nucleus STAT3_Active->Nucleus Nuclear Translocation TargetGenes Target Gene Transcription (Cell Proliferation, Survival) Nucleus->TargetGenes This compound This compound Intervention This compound->STAT3_Active Inhibits

Key Technical Considerations

  • Internal Standard is Critical: For reliable quantification, a deuterated version of this compound (e.g., this compound-d4) would be the ideal internal standard, as it corrects for matrix effects and recovery losses almost perfectly.
  • Stability is Key: Peptide-like drugs can be susceptible to enzymatic degradation in plasma. Conduct stability experiments to determine if protease inhibitors or immediate freezing after collection are necessary.
  • Start with a Model: The method for Pidotimod provides a proven framework [1]. Its success suggests that with optimization of mass spectrometer parameters (MRM transitions, collision energy) for this compound's specific mass and fragmentation pattern, a robust assay can be developed.

References

Golotimod experimental parameters affecting STAT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod (SCV-07) Fact Sheet

The table below summarizes the core information about this compound.

Attribute Description
Other Names SCV-07 [1] [2]
Drug Class Immunomodulatory agent; STAT3 inhibitor [1] [2]
Chemical Nature Synthetic dipeptide derived from Thymosin beta-4 (Tβ4) [1]
Primary Mechanism of Action Enhances the body's immune response, primarily by activating T-cells. It is also identified as a direct STAT3 inhibitor [1] [2]
Key Experimental Findings Boosts the immune system's ability to recognize and eliminate cancer cells; can reduce the immunosuppressive environment induced by tumors [1]
Relevant Disease Models Explored in cancer (as a monotherapy and for mitigating chemotherapy side effects) and chronic infectious diseases [1]
Administration Via injection [1]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and potential experimental issues.

  • Q1: What is this compound's primary proposed mechanism for inhibiting STAT3 and achieving anti-cancer effects? this compound has a dual mechanism. It is classified as a direct STAT3 inhibitor, though the structural details of this interaction require further characterization [2]. Its primary and more documented mechanism is immunomodulation. It works by activating T-cells, which are crucial for immune defense against cancer [1]. By stimulating the immune system, it helps overcome the immunosuppressive environment created by tumors, which is often maintained by hyperactive STAT3 signaling [1].

  • Q2: My in vitro results show high variability in T-cell activation. What could be the cause? This is a common challenge. Consider investigating the following:

    • Cell Culture Conditions: The health and density of your T-cell cultures can significantly impact responsiveness. Ensure optimal nutrient levels and avoid prolonged culture times.
    • Source of Immune Cells: The initial activation state of the T-cells isolated from donors or model systems can cause variability. Standardizing isolation protocols may help.
    • This compound Preparation: Adhere strictly to the manufacturer's guidelines for reconstitution and storage to ensure compound stability and activity. Performing a dose-response curve is essential for establishing optimal concentration in your specific system.
  • Q3: Are there any known off-target effects or contraindications I should be aware of in my experimental design? According to preliminary data, caution is advised in the following scenarios:

    • Pre-existing Autoimmune Conditions: Due to its immunostimulatory properties, this compound could potentially exacerbate autoimmune conditions in your experimental models [1].
    • Concurrent Therapies: this compound's interaction with other drugs is an area of ongoing research. Co-administration with other immunostimulatory therapies could lead to an excessive immune response. Conversely, immunosuppressive agents (e.g., corticosteroids) may counteract this compound's efficacy [1].

Guide to Finding Specific Experimental Parameters

The search results lack detailed protocols (e.g., exact concentrations, incubation times, cell lines). To find these critical details, I suggest the following steps:

  • Consult Primary Literature: Search scientific databases like PubMed or Google Scholar using specific keywords such as "this compound in vitro protocol", "SCV-07 STAT3 assay", and "this compound pharmacokinetics". Focus on articles published after 2020 for the most current methodologies.
  • Check Clinical Trial Registries: Websites like ClinicalTrials.gov contain detailed protocols and methodological descriptions for studies that have used this compound in humans. This can provide insights into dosage and administration schedules.
  • Contact the Manufacturer: Reaching out to the developer, SciClone Pharmaceuticals (in collaboration with Verta Life Sciences), may yield technical documents or application notes not available in the public domain [1].

The STAT3 Signaling Pathway

The following diagram illustrates the STAT3 signaling pathway, a key target of this compound, to provide context for its mechanism of action.

STAT3_Pathway cluster_upstream Upstream Activation cluster_activation STAT3 Activation Process cluster_nuclear Nuclear Events & Outcomes cluster_negative Negative Regulation Stimuli P_Stat3_Dimer P-STAT3 Dimer Cytokines Cytokines (e.g., IL-6) Growth Factors Receptors Cell Surface Receptors (e.g., EGFR, IL-6R) Cytokines->Receptors Binding Kinases JAK / SRC Kinases Receptors->Kinases Activates Phosphorylation Phosphorylation (at Tyr705) Kinases->Phosphorylation InactiveStat3 Inactive STAT3 (Cytoplasm) InactiveStat3->Phosphorylation ActiveStat3 Active P-STAT3 Dimer Phosphorylation->ActiveStat3 Dimerization NuclearImport Nuclear Translocation ActiveStat3->NuclearImport GeneBinding DNA Binding & Gene Transcription NuclearImport->GeneBinding TargetGenes Target Genes: • Bcl-xL • Cyclin D1 • c-Myc • Survivin GeneBinding->TargetGenes PTPs PTPs (e.g., PTPRD, PTPRT) PTPs->Phosphorylation Dephosphorylates SOCS SOCS / PIAS SOCS->Kinases

Experimental Workflow for STAT3 Inhibitor Screening

For context on how novel STAT3 inhibitors like this compound are discovered and evaluated, the following diagram outlines a modern, computationally-aided research workflow.

STAT3_Screening_Workflow Start Data Collection: Known ACTIVE/INACTIVE STAT3 Ligands Step1 Molecular Docking (Multiple Engines & Scoring) Start->Step1 Step2 Data Augmentation: Generate Multiple Docked Poses Step1->Step2 Step3 Machine Learning: Build QSAR Model using LRCF & Scoring Data Step2->Step3 Step4 Model Analysis: Identify Critical Bioactivity Descriptors Step3->Step4 Step5 Pharmacophore Modeling & in silico Screening Step4->Step5 Step6 In vitro Evaluation: Cytotoxicity & STAT3 Downstream Gene Assay Step5->Step6 End Identification of Novel STAT3 Inhibitors Step6->End

References

Golotimod in vivo model selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod (SCV 07) Technical Resource

Compound Overview

This compound (SCV 07) is an immunomodulatory peptide, often used in its hydrochloride salt form, with a molecular weight of 369.80 g/mol and a purity of ≥98% [1]. It is known for its antimicrobial activity and its role in modulating the immune system. Its primary known biological target is the STAT3 signaling pathway, which it inhibits [1]. This activity underpins its research applications in conditions like infectious diseases and tissue injury models.

In Vivo Model Selection & Experimental Design

Selecting an appropriate in vivo model is critical for research on this compound. The table below summarizes successfully used animal models and key experimental parameters based on published studies.

Table 1: Summary of In Vivo Models for this compound Research

Disease Model Animal Species Effective Dose Route of Administration Treatment Duration Key Efficacy Findings
Recurrent Genital HSV-2 [1] Female Hartley guinea pigs 100 µg/kg Oral gavage (po) 5 days Reduced lesion incidence from 55% to 18% [1].
Radiation/Chemo-Induced Oral Mucositis [1] Male LVG golden Syrian Hamsters 10, 100 µg/kg, 1 mg/kg Subcutaneous (sc) injection Once or twice daily, days 1-20 Shortened duration and reduced severity of ulcerative oral mucositis at 100 µg/kg [1].
Ulcerative Colitis (Computational Prediction) [2] Information not specified Information not specified Information not specified Information not specified Identified as a promising therapeutic candidate via molecular docking analysis [2].

Table 2: Administration Protocol Quick Reference

Parameter Details & Considerations
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month). Keep sealed and protected from moisture [1].
Solubility In Vitro: 150 mg/mL (405.62 mM) in water [1].
Formulation for In Vivo Use Can be dissolved at 20 mg/mL (54.08 mM) in PBS, with sonication to create a clear solution [1].
Proposed Signaling Pathway & Mechanism

This compound is documented to inhibit STAT3 signaling [1]. The diagram below illustrates this proposed mechanism and its downstream effects on cell proliferation and inflammation in the context of oral mucositis.

golotimod_mechanism Start Radiotherapy/Cisplatin STAT3 STAT3 Signaling Start->STAT3 Activates This compound This compound (SCV 07) This compound->STAT3 Inhibits Proliferation ↓ Abnormal Cell Proliferation STAT3->Proliferation Inflammation ↓ Inflammation STAT3->Inflammation Outcome Reduced Oral Mucositis Severity and Duration Proliferation->Outcome Inflammation->Outcome

Frequently Asked Questions & Troubleshooting

Q1: What is the most critical factor for successfully modeling this compound's effect in HSV-2? A1: The fasting state of the animals is critical. The study showed that oral SCV-07 administered after fasting significantly lowered the incidence and severity of lesions in guinea pigs, while administration without fasting did not show a significant reduction [1]. Ensure a consistent and controlled fasting protocol for all animals in the study.

Q2: Why might subcutaneous injection show different efficacy compared to oral administration? A2: The route of administration significantly impacts bioavailability and mechanism. In the HSV-2 model, oral administration was effective at reducing lesions, while subcutaneous injection at the same dose (100 µg/kg) showed no significant reduction [1]. This suggests that this compound's activity may depend on first-pass metabolism or a gut-mediated immune mechanism. Choose the administration route that aligns with your research objectives and the published model you are following.

Q3: How do I choose a dose for a new pilot study? A3: Refer to the established models in Table 1. A dose of 100 µg/kg has shown efficacy in multiple disease models [1]. It is advisable to include a lower (e.g., 10 µg/kg) and/or a higher (e.g., 1 mg/kg) dose to establish a dose-response relationship in your specific experimental setup.

Q4: My solubilized this compound has precipitated. What should I do? A4:

  • Check storage: Solvent stocks stored at -20°C should be used within one month; avoid repeated freeze-thaw cycles [1].
  • Confirm solvent: Use the recommended solvent, such as PBS, and ensure sequential preparation with sonication as described [1].
  • Re-sonicate: Briefly sonicate the solution to re-dissolve the peptide. If precipitation persists, prepare a fresh batch.

Key Experimental Considerations

  • Model Alignment: Choose your animal model and readouts (e.g., lesion scoring, mucositis severity scale) based on the well-established protocols for HSV-2 or oral mucositis [1].
  • Route Matters: Carefully decide between oral and subcutaneous administration based on your research question, as efficacy is route-dependent [1].
  • Beyond Existing Models: Emerging bioinformatics data suggests this compound's potential application in ulcerative colitis [2], which could represent a new and promising area of investigation.

References

Golotimod: Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of Golotimod that are central to understanding its potential interactions.

Property Description
Mechanism of Action Immunomodulating peptide; inhibits STAT3 signaling and homodimerization in the cytoplasm [1] [2] [3].
Primary Biological Activities Stimulates T-cell proliferation, improves macrophage function, and exhibits antimicrobial activity [1] [2] [4].
Research Applications Potential therapeutic for recurrent genital HSV-2, oral mucositis, ulcerative colitis, and to enhance anti-tuberculosis therapy [5] [1] [2].
Administration Subcutaneous injection or oral gavage (efficacy can be route-dependent) [1].
Solubility Soluble in water (125 mg/mL) and DMSO (50 mg/mL) [1].

The following diagram illustrates the core mechanism of this compound and the primary areas where interactions with other compounds may occur.

golotimod_mechanism This compound Mechanism and Potential Interactions This compound This compound STAT3_Inhibition Inhibits STAT3 Signaling & Dimerization This compound->STAT3_Inhibition Immune_Modulation Immune System Modulation STAT3_Inhibition->Immune_Modulation T_Cells Stimulates T-cell Proliferation Immune_Modulation->T_Cells Macrophages Improves Macrophage Function Immune_Modulation->Macrophages Antimicrobial Antimicrobial Activity Immune_Modulation->Antimicrobial Potential_Interactions Potential Interaction Areas: • Other Immunomodulators • Immunosuppressants • Antimicrobials T_Cells->Potential_Interactions Macrophages->Potential_Interactions Antimicrobial->Potential_Interactions

Potential Interactions & Experimental Considerations

The table below outlines potential interaction areas based on this compound's mechanism, along with suggested experimental approaches.

Potential Interaction Area Hypothesized Effect & Rationale Suggested Experimental Assessment
Other Immunomodulators Potentiated or unpredictable immune response; risk of over-stimulation [4]. In vivo models monitoring immune cell counts and cytokine storms; dose-response studies with combination agents.
Immunosuppressants (e.g., Corticosteroids) Counteraction of this compound's therapeutic efficacy [4]. Animal disease models (e.g., infection, colitis) to compare this compound efficacy with/without co-administered immunosuppressants.
Conventional Antimicrobials Enhanced efficacy against infections, as seen in anti-tuberculosis therapy [1] [2]. Checkerboard microdilution assays to determine Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) indices.

Troubleshooting FAQs for Researchers

  • Q: What is the most critical factor to consider when co-administering this compound with another drug?

    • A: The most critical factor is the other drug's effect on the immune system. Combining this compound with another immunostimulant risks an excessive inflammatory response, while pairing it with an immunosuppressant may block its effect. A thorough literature review of the second drug's immunomodulatory properties is essential before designing experiments [4].
  • Q: Does the administration route of this compound influence its effects or interactions?

    • A: Yes. Research indicates that the efficacy of this compound can be route-dependent. For example, one study noted a greater reduction in HSV-2 lesion severity with oral administration after fasting compared to subcutaneous injection [1]. The chosen route should be consistent and justified based on your research objectives.
  • Q: What are the appropriate controls for a this compound combination study?

    • A: A well-designed experiment should include the following control groups:
      • Vehicle control (the solvents used for this compound and the co-administered compound).
      • This compound monotherapy control.
      • Co-administered compound monotherapy control. This design allows you to isolate the specific effects of the combination therapy from each individual agent.
  • Q: Our lab is new to this compound. What is a recommended starting point for in vivo dosing?

    • A: Pre-clinical studies provide a reference. In hamster models of oral mucositis, effective subcutaneous doses ranged from 10 to 1000 μg/kg [1]. In guinea pig models for HSV-2, a dose of 100 μg/kg (oral or subcutaneous) was used [1]. It is strongly recommended to conduct a dose-ranging pilot study in your specific animal model to establish the optimal dose.

Navigating Current Research Limitations

A major challenge in providing definitive compatibility guidelines is the current state of research. This compound is primarily in the investigational stage [4] [3], and detailed clinical interaction studies in humans are not yet available. Most data comes from in vivo animal models focused on efficacy rather than systematic interaction profiling [1].

To build a robust experimental plan, I suggest you:

  • Consult specialized databases like DrugBank or the NIH's PubChem for any newly published interaction data.
  • Focus on the mechanism. Use the known STAT3 pathway to logically predict and test interactions with drugs that target upstream or downstream components.

References

Golotimod versus other STAT3 inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

STAT3 Inhibitors at a Glance

The table below summarizes key STAT3 inhibitors discussed in recent literature, highlighting their developmental stage and primary indications based on the search results [1] [2] [3].

Inhibitor Name Type / Class Reported Developmental Stage Primary Indications (Research Context)
Golotimod (SCV-07) Synthetic dipeptide / Immunomodulator Approved (with restricted use/accessibility) [1] [4] Oral mucositis, Tuberculosis, Hepatitis C, Genital HSV-2 [2] [5] [6]
Napabucasin (BBI-608) Small molecule (STAT3 transcription inhibitor) Clinical Trials (Phase III investigated) [3] [7] Pancreatic cancer, Gastroesophageal junction adenocarcinoma [3]
TTI-101 (C188-9) Small molecule (SH2 domain binder) Clinical Trials (Phase I/II) [3] [7] Hepatocellular cancer, Solid tumors (in combo with anti-PD-1) [3]
Danvatirsen (AZD9150) Antisense oligonucleotide Clinical Trials [7] Not specified in results
Silibinin Natural product-derived compound Clinical Trials (Phase II) [3] Prophylaxis for brain metastases (NSCLC/BC) [3]
W36 Small molecule (LZJ66 derivative) Preclinical Research [3] Triple-Negative Breast Cancer (TNBC) [3]
Striatal B Small molecule (computationally discovered) Preclinical Research [8] Pancreatic Ductal Adenocarcinoma (PDAC) [8]

Comparative Experimental Data Summary

The following table consolidates quantitative efficacy data and key experimental findings from preclinical studies to facilitate comparison.

Inhibitor Name Reported Model System Key Experimental Findings & Efficacy Data

| This compound | In Vivo (Hamster model of radiation-induced oral mucositis) [6] | - Subcutaneous injection (100 μg/kg) reduced peak mucositis score from 3.0 (control) to 2.2.

  • Reduced the proportion of severe mucositis from 28.1% (control) to 6.3%. | | This compound | In Vivo (Guinea pig model of recurrent genital HSV-2) [6] | - Oral administration reduced lesion incidence from 55% to 18%. | | W36 | In Vitro (MDA-MB-231 & MDA-MB-468 TNBC cell lines) [3] | - Inhibited cell proliferation with IC50 = 0.62 μM (MDA-MB-231) and IC50 = 1.01 μM (MDA-MB-468).
  • Inhibited STAT3 phosphorylation (Tyr705) in a dose-dependent manner.
  • Suppressed colony formation and migration of cancer cells. | | W36 | In Vivo (MDA-MB-231 xenograft mouse model) [3] | - Oral administration (50 mg/kg) significantly inhibited tumor growth (~60% inhibition vs. control). | | Striatal B | In Vitro (Pancreatic cancer cell lines) [8] | - Inhibited pancreatic cancer cell growth.
  • Potentiated the effects of gemcitabine.
  • Reduced STAT3 activation and epithelial-mesenchymal transition (EMT) markers. |

Detailed Experimental Protocols

For researchers looking to understand or replicate the methodologies, here is a detailed breakdown of the key experimental protocols cited in the results.

This compound (SCV-07) in Oral Mucositis [6]
  • Animal Model: Male LVG golden Syrian Hamsters (approx. 80g).
  • Mucositis Induction: Animals were subjected to radiation, or a combination of radiation and Cisplatin, to induce oral mucositis.
  • Dosing Regimen: this compound was administered via subcutaneous injection at doses of 10, 100 μg/kg, or 1 mg/kg, once or twice daily from days 1 to 20.
  • Endpoint Measurement: The severity of mucositis was scored daily using a standardized scale. The study specifically measured the peak mucositis score and the area under the curve for mucositis scores over time.
Compound W36 in Triple-Negative Breast Cancer [3]
  • In Vitro Anti-proliferation (MTT) Assay:
    • Cell Lines: MDA-MB-231 and MDA-MB-468 (human TNBC cells with high STAT3 expression).
    • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of W36 for 72 hours. MTT reagent was added, and the formazan crystals formed by viable cells were dissolved. Absorbance was measured to calculate the IC50 values.
  • Western Blot Analysis:
    • Purpose: To evaluate the inhibition of the IL-6/JAK/STAT3 signaling pathway.
    • Procedure: TNBC cells were treated with W36 and stimulated with IL-6. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-STAT3 (Tyr705) and total STAT3.
  • In Vivo Xenograft Model:
    • Model Establishment: MDA-MB-231 cells were implanted into nude mice to form tumors.
    • Dosing: W36 was administered orally at 50 mg/kg.
    • Tumor Measurement: Tumor volume was measured regularly and compared to the control group to calculate the tumor growth inhibition rate.

STAT3 Signaling and Inhibitor Mechanism

The diagram below illustrates the STAT3 signaling pathway and the different points at which the discussed inhibitors are reported to act, based on the gathered literature.

G Cytokines Cytokines & Growth Factors (e.g., IL-6) Receptors Cell Surface Receptors (e.g., EGFR, IL-6R) Cytokines->Receptors Binding JAK Upstream Kinases (JAK, SRC) Receptors->JAK Activation STAT3_Cyto STAT3 (Cytoplasm) Inactive Monomer JAK->STAT3_Cyto Phosphorylation STAT3_Phos STAT3 Phosphorylated (at Tyr705) STAT3_Cyto->STAT3_Phos STAT3_Dimer STAT3 Active Dimer STAT3_Phos->STAT3_Dimer Dimerization STAT3_Nuc STAT3 Nuclear Translocation STAT3_Dimer->STAT3_Nuc Gene_Exp Target Gene Expression (Proliferation, Survival, Immune Evasion) STAT3_Nuc->Gene_Exp DNA Binding Inhibitors Reported Inhibitor Actions TTI101 TTI-101 (Small Molecule) TTI101->STAT3_Phos Prevents Phosphorylation Danvatirsen Danvatirsen (Antisense Oligo) Danvatirsen->STAT3_Cyto Reduces STAT3 Protein Level Golotimod_Act This compound (Immunomodulator) Golotimod_Act->STAT3_Cyto Inhibits STAT3 Signaling Napabucasin_Act Napabucasin (Transcription Inhibitor) Napabucasin_Act->Gene_Exp Blocks Transcription

Research Context and Conclusion

  • Predominant Research Focus: The field is heavily dominated by small molecule inhibitors aimed at disrupting the STAT3 SH2 domain to prevent dimerization, a common mechanism for candidates like TTI-101 and W36 [3].
  • Unique Positioning of this compound: this compound is noted as the only approved STAT3 inhibitor, though its use is described as restricted [1] [4]. It appears to function primarily as an immunomodulator with a broad effect on the Toll-like receptor pathway, which indirectly leads to STAT3 inhibition [5] [6]. Its clinical development has focused on infectious diseases and managing cancer treatment side effects (oral mucositis), rather than as a direct anti-cancer agent [2] [5] [6].
  • Innovative Approaches: Research is exploring advanced strategies beyond small molecules, including nanoparticle-based delivery systems, siRNA-based inhibitors (e.g., Danvatirsen), and PROTAC-based degraders like SD-436, which have shown promise in inducing complete tumor regression in preclinical models [1] [3].

References

Golotimod comparative analysis with similar immunomodulators

Author: Smolecule Technical Support Team. Date: February 2026

S1P Receptor Modulators: Mechanism and Binding

S1P receptor modulators work by targeting sphingosine 1-phosphate receptors, which are crucial for lymphocyte trafficking. Their action leads to the retention of lymphocytes in lymph nodes, reducing their migration into the central nervous system and thereby limiting inflammation [1].

Competitive Binding and Selectivity Research indicates that various S1P receptor modulators, including Fingolimod, bind competitively to the same orthosteric site on S1P1 and S1P5 receptors [2] [3]. This means they are pharmacologically similar in their binding action. The key differences lie in their receptor selectivity, which influences their safety and side effect profiles.

The table below summarizes the receptor selectivity and key characteristics of different S1P modulators.

Modulator S1P1 S1P2 S1P3 S1P4 S1P5 Key Characteristics
Fingolimod (FTY720) Functional Antagonist [1] - Functional Antagonist [1] Functional Antagonist [1] Functional Antagonist [1] First oral DMT for MS; non-selective; requires phosphorylation in vivo [2] [1].
Ozanimod Agonist [3] - - - Agonist [3] Selective for S1P1 and S1P5; active metabolites contribute to efficacy [2] [3].
Siponimod Agonist [2] - - - Agonist [2] Selective for S1P1 and S1P5 [2].
Ponesimod Agonist [2] - - - - Selective for S1P1 [2].

This competitive binding profile suggests that these modulators can be considered interchangeable, and the choice among them should be based on their overall therapeutic and safety profile [2].

Comparative Effectiveness with Other Therapies

Real-world evidence and clinical studies are valuable for comparing the effectiveness of different disease-modifying therapies (DMTs). The following tables summarize how Fingolimod compares to other common treatments.

Fingolimod vs. Dimethyl Fumarate (DMF) Multiple real-world studies have generally found Fingolimod and Dimethyl Fumarate to have comparable effectiveness in managing Relapsing-Remitting Multiple Sclerosis (RRMS).

Study Feature Dimethyl Fumarate (DMF) Fingolimod
Relapse Rate Comparable to Fingolimod [4] [5] Comparable to DMF [4] [5]
Disability Worsening Comparable to Fingolimod [4] [5] Comparable to DMF [4] [5]
Cognitive & Physical Performance Comparable to Fingolimod [5] Comparable to DMF [5]
MRI Outcomes (e.g., Brain Volume Loss) Comparable to Fingolimod [5] [6] Comparable to DMF [5] [6]
Key Study Swiss SVK Registry (n=1,922) [4] MS PATHS Network (n=1,302) [5]

Fingolimod vs. Natalizumab For patients with an inadequate response to first-line therapies, switching to Natalizumab or Fingolimod are common strategies. A study using the MSBase registry found Natalizumab to be more effective in this specific population.

Effectiveness Measure Natalizumab Fingolimod
Annualised Relapse Rate (ARR) vs. previous therapy Significant reduction (RR=0.64) [7] Non-significant reduction (RR=0.91) [7]
Confirmed Disability Improvement (CDI) vs. previous therapy Significant increase (HR=1.67) [7] Non-significant increase (HR=1.30) [7]
Head-to-Head: ARR (Natalizumab vs. Fingolimod) Significant reduction (RR=0.70) [7] -
Head-to-Head: CDI (Natalizumab vs. Fingolimod) Significant increase (HR=1.28) [7] -
Cost-Effectiveness (UK Model) Dominant (more QALYs, lower costs) [7] -

Key Experimental Protocols for S1P Modulator Research

The following methodologies are commonly used in pre-clinical research to characterize S1P receptor modulators.

1. Competitive Radioligand Binding Assay This protocol determines a compound's affinity for S1P receptors and whether it binds to the same site as the endogenous ligand [2] [3].

  • Purpose: To measure binding affinity (IC50/Kd) and determine if binding is competitive at the orthosteric site.
  • Key Reagents: Cell membranes expressing recombinant human S1P receptors (e.g., from CHO or HEK293 cells), tritium-labeled reference modulator (e.g., [³H]-Ozanimod), unlabeled test compounds (S1P modulators), and S1P (the endogenous ligand).
  • Procedure:
    • Membrane Preparation: Generate stable cell lines overexpressing the target S1P receptor and isolate cell membranes.
    • Incubation: Incubate membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled test compounds.
    • Separation and Measurement: Separate bound radioligand from free using filtration or other methods. Measure the radioactivity of the bound complex.
    • Data Analysis: Plot displacement curves to calculate the concentration that inhibits 50% of specific radioligand binding (IC50).

2. [³⁵S]-GTPγS Functional Binding Assay This protocol assesses the functional potency and efficacy of a modulator by measuring G-protein activation [2] [3].

  • Purpose: To determine if a modulator is an agonist (activates G-proteins) or antagonist (blocks activation), and its functional potency (EC50/IC50).
  • Key Reagents: S1P receptor membrane preparations, [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), GDP, and test compounds.
  • Procedure:
    • Activation: Incubate membranes with test compounds and [³⁵S]-GTPγS in the presence of excess GDP.
    • Measurement: Agonist binding triggers G-protein activation and [³⁵S]-GTPγS binding. Measure the bound [³⁵S]-GTPγS.
    • Data Analysis: Plot concentration-response curves to determine the effective concentration for 50% of maximal effect (EC50) for agonists.

3. Receptor Internalization Assay This protocol evaluates the downstream effect of receptor activation, which is central to the mechanism of S1P modulators [3].

  • Purpose: To visualize and quantify agonist-induced receptor internalization from the cell surface.
  • Key Reagents: Cells overexpressing S1P receptors tagged with a fluorescent protein (e.g., S1P1-GFP), agonist compounds, fluorescence-activated cell sorting (FACS) or confocal microscopy.
  • Procedure:
    • Stimulation: Treat live cells with the S1P modulator for a set time.
    • Fixation and Analysis: For FACS, detect the loss of cell surface fluorescence due to internalization. For microscopy, directly visualize the translocation of fluorescence from the membrane to intracellular vesicles.

S1P Receptor Modulation Signaling Pathway

The diagram below illustrates the core mechanism of action of S1P receptor modulators like Fingolimod.

G cluster_immune Immune System Effect (Lymphocytes) cluster_cardiac Cardiovascular Effect (Heart) Lymphocyte Lymphocyte S1P1 S1P1 Lymphocyte->S1P1  Expresses S1P₁ Receptor G_protein G_protein S1P1->G_protein  Gᵢ-protein Activation eNOS eNOS S1P1->eNOS  Gᵢ-protein Activation Internalization Internalization G_protein->Internalization  β-Arrestin Recruitment Retention Lymphocyte Retention in Lymph Nodes Internalization->Retention  Receptor Internalization &  Degradation (S1P₁) Bradycardia Bradycardia eNOS->Bradycardia  Nitric Oxide Production Start

This diagram shows the primary signaling pathways. In lymphocytes, S1P1 receptor activation and subsequent internalization prevents cells from following the S1P gradient out of lymph nodes, reducing the number of autoreactive lymphocytes reaching the central nervous system [1]. In the heart, activation of S1P1 and S1P3 on atrial myocytes can lead to transient bradycardia through a Gᵢ-mediated pathway [1].

Important Safety and Monitoring Profiles

A critical differentiator between immunomodulators is their safety profile. Fingolimod's non-selectivity is linked to several side effects not seen with more selective agents.

  • First-Dose Cardiac Monitoring: Fingolimod can cause a transient, dose-dependent decrease in heart rate and AV conduction block after the first dose. Mandatory 6-hour post-dose monitoring is required, especially after the first dose [8] [1].
  • Infections: Fingolimod may increase the risk of infections, including serious ones like herpes viral infections and progressive multifocal leukoencephalopathy (PML) [8] [1].
  • Macular Edema: Swelling of the macula can occur, particularly in the first 3-4 months of treatment, requiring regular ophthalmological evaluations [8].
  • Hepatic Effects: Elevations in liver enzymes are common; monitoring liver function is necessary during treatment [8].
  • Skin Cancer: There is an increased risk of basal cell carcinoma and melanoma; periodic skin examinations are recommended [8].
  • Immune Reconstitution: After discontinuation, disease activity may return, sometimes severely [8] [1].

References

Golotimod validation of thymic proliferation claims

Author: Smolecule Technical Support Team. Date: February 2026

Thymic Proliferation Agents and Models

The table below summarizes two agents and a research model identified in the search results that are relevant to the study of thymic function and proliferation.

Agent/Model Mechanism of Action Experimental Context & Key Findings
Tbata (Gene Modulator) [1] Inhibits Thymic Epithelial Cell (TEC) proliferation by interacting with Uba3 and suppressing the Nedd8 pathway [1]. Studies in mice: Aged Tbata-deficient mice had larger thymi with more dividing TECs. Thymic reconstitution post-bone marrow transplant was faster in Rag2−/−Tbata−/− mice [1].
Teleocidin / Lyngbyatoxin [2] Acts as a tumor promoter and activates Protein Kinase C (PKC) [2]. A derivative, Dihydroteleocidin B, induces cell adhesion in HL-60 cells and acts as a tumor promoter by inducing ornithine decarboxylase (OD-Case) [2].
In Silico "Virtual Thymus" Model [3] Computer model simulating individual thymocytes and thymic epithelial cells (TECs) in a spatially resolved environment [3]. Used to analyze impact of TEC network on thymocyte proliferation. Predicts that a sparse TEC network favors malignant thymocyte expansion; validated with rapid-onset T-ALL in medaka fish [3].

Detailed Experimental Methodologies

For the entities listed above, here are deeper dives into the experimental approaches used to generate the data.

  • Tbata Modulation Studies [1]:
    • Animal Models: Used aged C57BL/6 and DBA/2 mice, as well as Tbata-deficient and Rag2−/−Tbata−/− mouse models.
    • Surgical Model: Performed castration on 4-month-old C57BL/6 mice to study thymic regeneration.
    • Cell Sorting: Isolated specific TEC subsets (UEA+ and Ly51+ cells) from young and aged thymi using flow cytometry.
    • Molecular Biology: Measured Tbata and Aire gene expression via steady-state mRNA level analysis. Conducted growth assays by transfecting cells with Tbata isoforms to directly test its impact on the cell cycle.
  • Teleocidin/Lyngbyatoxin Bioactivity Profiling [2]:
    • In-vitro Cytotoxicity Assays: Screened compounds against various human cancer cell lines (e.g., HL-60, A549, HCT-116).
    • Mechanism Elucidation: Used assays to detect tumor-promoting activity, such as induction of ornithine decarboxylase (OD-Case) and activation of Protein Kinase C.
  • In Silico Thymic Modeling [3]:
    • Model Construction: Developed a cell-based computational model ("virtual thymus") representing a 5µm slice of the medaka embryonic thymus.
    • Parameterization: Fine-tuned parameters like cell speed and directionality using quantitative imaging data from medaka transgenic reporter lines.
    • Simulation & Validation: Simulated over 1,500 scenarios with different TEC architectures and signaling mutations. Key in-silico predictions were validated through in-vivo experiments in medaka fish, observing thymic lymphoma onset within 8 days.

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and experimental workflow based on the information found in the search results.

G Tbata Tbata Uba3 Uba3 Tbata->Uba3 Binds and Inhibits Nedd8Pathway Nedd8 Pathway Activation Uba3->Nedd8Pathway Activates CullinNeddylation Cullin Neddylation Nedd8Pathway->CullinNeddylation SCFComplex SCF Complex Activation CullinNeddylation->SCFComplex CellCycleProteins Cell Cycle Proteins SCFComplex->CellCycleProteins Targets ProteasomeDegradation Proteasome Degradation CellCycleProteins->ProteasomeDegradation TECProliferation TEC Proliferation ProteasomeDegradation->TECProliferation Inhibits

caption: Tbata inhibits TEC proliferation via the Nedd8 pathway.

G Start Define Research Objective InSilico In-Silico Modeling & Hypothesis Generation Start->InSilico InVivo In-Vivo Validation (e.g., Mouse Models) InSilico->InVivo Predictions ExVivo Ex-Vivo Analysis InVivo->ExVivo MolMech Molecular Mechanism Investigation InVivo->MolMech DataSynthesis Data Synthesis & Conclusion ExVivo->DataSynthesis MolMech->DataSynthesis

caption: A multi-scale workflow for validating thymic proliferation claims.

References

Golotimod long-term effects versus other immunomodulators

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Profile

This compound is identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor [1]. The following table summarizes its known characteristics:

Attribute Description
Mechanism of Action Inhibits the STAT3 protein, a transcription factor involved in cell growth, differentiation, and survival [1].
Therapeutic Role Drug development targeting STAT3 is a research hotspot for cancer, autoimmune disorders, and inflammatory conditions [1].
Key Indications (Under Investigation) Primarily investigated for various cancers (e.g., liver cancer, colorectal cancer, melanoma, leukemia) [1]. A 2025 bioinformatics study also suggested it as a potential therapeutic candidate for Ulcerative Colitis [2].
Available Data Preclinical and early clinical trials; no long-term efficacy or safety data in public domain for direct comparison with established immunomodulators [1] [2].

Comparison with Other Immunomodulators

The search results contain substantial data on other immunomodulators, particularly those used for Multiple Sclerosis (MS), but no studies comparing them directly with this compound. The table below outlines these therapies for context:

Immunomodulator Mechanism of Action Key Indications & Evidence
Fingolimod [3] [4] Sphingosine 1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes [4]. Relapsing-Remitting MS (RRMS). Sustained reduction in relapse rate and disability progression over 4+ years in clinical trials and real-world studies [3] [4].

| Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab) [5] [6] | Depletes CD20+ B lymphocytes [5]. | RRMS & Primary Progressive MS. High efficacy in relapse prevention; considered first-line therapy for many; real-world data shows high patient satisfaction [5] [6]. | | Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Fenebrutinib) [6] | Inhibits BTK enzyme, a key component in B-cell receptor signaling [6]. | RRMS (Investigational). Phase II trials showed "near complete suppression of acute inflammatory disease activity" at 48 weeks [6]. |

Research Context and Pathways

This compound and the MS therapies listed above work on distinct immunological pathways, which explains their investigation for different diseases.

The diagram below illustrates the general signaling pathway that this compound is designed to target.

golotimod_pathway Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 Binding STAT3\nPhosphorylation STAT3 Phosphorylation STAT3->STAT3\nPhosphorylation Activates Dimerization &\nNuclear\nTranslocation Dimerization & Nuclear Translocation STAT3\nPhosphorylation->Dimerization &\nNuclear\nTranslocation Target Gene\nTranscription Target Gene Transcription Dimerization &\nNuclear\nTranslocation->Target Gene\nTranscription Initiates Cell Proliferation,\nSurvival,\nInflammation Cell Proliferation, Survival, Inflammation Target Gene\nTranscription->Cell Proliferation,\nSurvival,\nInflammation This compound This compound This compound->STAT3\nPhosphorylation Inhibits

References

Golotimod combination therapy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod at a Glance

This compound (also known as SCV-07) is an immunomodulatory dipeptide with antimicrobial activity [1]. The table below summarizes its key characteristics based on current research data:

Feature Description
Known Mechanism Inhibits STAT3 signaling [1].
Primary Biological Activities Stimulates thymic and splenocyte proliferation; improves macrophage function [1].
Therapeutic Area (Research) Investigated for oral mucositis (pre-clinical) and as a predicted candidate for Ulcerative Colitis (computational analysis) [2] [1].
Combination Therapy Evidence No direct experimental validation studies found in current search results.

Experimental Data and Protocols

The existing data for this compound primarily comes from pre-clinical animal studies and computational bioinformatics analysis.

Pre-clinical Evidence in Animal Models

One study investigated this compound's effect on radiation-induced oral mucositis in a hamster model [1].

  • Animal Model: Male LVG golden Syrian Hamsters (approx. 80g) with radiation-induced mucositis.
  • Dosing Protocol: Subcutaneous injection at 10, 100 μg/kg, or 1 mg/kg, administered once or twice daily from days 1 to 20.
  • Key Results: At 100 μg/kg, this compound treatment demonstrated a peak mucositis score of 2.2 on day 18 compared to a score of 3.0 in the control group. The overall mucositis score in treated hamsters was only 6.3% of the area-under-the-curve value compared to 28.1% in the control group [1].
Computational Prediction for Ulcerative Colitis

A 2025 bioinformatics study identified this compound as a promising therapeutic candidate for Ulcerative Colitis (UC) through computational analysis [2].

  • Methodology: Researchers analyzed gene expression datasets from UC patient tissues. After identifying key hub genes and pathways, they performed a molecular docking analysis to predict interactions between these targets and potential therapeutic compounds.
  • Finding: The analysis predicted that this compound, alongside Apremilast, shows promising binding affinity with key protein targets implicated in UC pathogenesis, suggesting it should be investigated further [2]. This is a prediction, not a validation of clinical effect.

Proposed Workflow for Experimental Validation

Based on the nature of the available data and your objective to create comparison guides, the following workflow outlines a potential pathway for experimentally validating this compound, particularly in combination therapies. This diagram synthesizes concepts from the identified research and general drug development practice.

Start Start: Hypothesis Generation CompBio Computational Analysis (e.g., Molecular Docking) Start->CompBio InVitro In Vitro Studies (CELL CULTURE: Cell viability assays & MOLECULAR: STAT3 pathway analysis) CompBio->InVitro InVivoMono In Vivo Monotherapy (ANIMAL MODEL: Establish efficacy & SAFETY: Preliminary toxicity) InVitro->InVivoMono ComboDesign Combination Therapy Design InVivoMono->ComboDesign ComboValidation In Vivo Validation (GROUPS: Control, Mono A, Mono B, Combo & METRICS: Efficacy, Safety, Synergy) ComboDesign->ComboValidation Data Data Analysis & Guide Publication ComboValidation->Data

References

Golotimod mechanism validation through knockout models

Author: Smolecule Technical Support Team. Date: February 2026

Golotimod Profile and Research Status

The table below summarizes the key information about this compound identified in the search results:

Aspect Details
Drug Name This compound [1]
Primary Target STAT3 (Signal Transducer and Activator of Transcription 3) [1] [2]
Mechanism of Action STAT3 inhibitor; works by blocking the activation or signaling pathway of the STAT3 protein [1].
Therapeutic Context The only STAT3 inhibitor approved as a drug, though its accessibility and application are restricted [2].
Relevant Indications Investigated for cancer (e.g., liver cancer, colorectal cancer, melanoma, leukemia), autoimmune disorders, and inflammatory conditions [1].

Research Status and Suggested Alternatives

The search results indicate that this compound is a recognized STAT3 inhibitor, but the specific data on mechanistic validation through knockout models is not available in the public domain [1] [2]. This level of detailed experimental data is often found in primary research literature.

To proceed with your comparison guide, I suggest the following avenues for finding the necessary information:

  • Search Specialized Databases: Use platforms like PubMed, Google Scholar, or Web of Science with more specific queries such as "this compound knockout mouse study," "STAT3 knockout validation this compound," or "in vivo efficacy this compound."
  • Consult Patent and Clinical Trial Records: Detailed preclinical data, including mechanistic studies, are often contained within patent filings (e.g., on Google Patents) and clinical trial registry reports (e.g., ClinicalTrials.gov).
  • Review Related Methodologies: The search results highlight that bioinformatics approaches, such as protein-protein interaction (PPI) network analysis and molecular docking, are established methods for initial target discovery and validation [3]. While not a replacement for knockout models, they provide a foundational context.

Experimental Design Considerations

If you are planning such experiments, the workflow below outlines the key steps for validating a drug's mechanism of action using genetic knockout models.

Start Start: Hypothesis (this compound acts via STAT3) Model 1. Select/Generate Model Start->Model Groups 2. Experimental Groups Model->Groups WT Wild-Type (WT) Control KO STAT3 Knockout (KO) Admin 3. Drug Administration Groups->Admin G1 Group 1: WT + Vehicle G2 Group 2: WT + this compound G3 Group 3: KO + Vehicle G4 Group 4: KO + this compound Readout 4. Phenotypic & Molecular Readouts Admin->Readout Analysis 5. Data Analysis & Validation Readout->Analysis Pheno Phenotypic Effects (e.g., Tumor growth, inflammation) Molecular Molecular Analysis (p-STAT3 levels, target gene expression) Validated Outcome: Mechanism Validated if effect is absent in KO model Analysis->Validated

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

333.13247072 g/mol

Monoisotopic Mass

333.13247072 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

637C487Y09

Drug Indication

Investigated for use/treatment in hepatitis (viral, C), infectious and parasitic disease (unspecified), and tuberculosis.

Pharmacology

SCV-07 (g -D-glutamyl-L-tryptophan) is a novel synthetic dipeptide that acts broadly on the Toll-like receptor pathway. It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production.
Golotimod is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, golotimod appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

Mechanism of Action

SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway.

Other CAS

229305-39-9

Wikipedia

Golotimod

Dates

Last modified: 08-15-2023
1: Alterovitz G, Tuthill C, Rios I, Modelska K, Sonis S. Personalized medicine for mucositis: Bayesian networks identify unique gene clusters which predict the response to gamma-D-glutamyl-L-tryptophan (SCV-07) for the attenuation of chemoradiation-induced oral mucositis. Oral Oncol. 2011 Oct;47(10):951-5. doi: 10.1016/j.oraloncology.2011.07.006. Epub 2011 Aug 6. PubMed PMID: 21824803.
2: Watkins B, Pouliot K, Fey E, Tuthill C, Sonis S. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07). Oral Dis. 2010 Oct;16(7):655-60. doi: 10.1111/j.1601-0825.2010.01671.x. PubMed PMID: 20412446.
3: Rose WA 2nd, Tuthill C, Pyles RB. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2). Int J Antimicrob Agents. 2008 Sep;32(3):262-6. doi: 10.1016/j.ijantimicag.2008.04.010. Epub 2008 Jul 10. PubMed PMID: 18619817.
4: Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5. Review. PubMed PMID: 16499289.
5: Suzuki H, Kato K, Kumagai H. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase. J Biotechnol. 2004 Aug 5;111(3):291-5. PubMed PMID: 15246665.
6: Simbirtsev A, Kolobov A, Zabolotnych N, Pigareva N, Konusova V, Kotov A, Variouchina E, Bokovanov V, Vinogradova T, Vasilieva S, Tuthill C. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis. Russ J Immunol. 2003 Apr;8(1):11-22. PubMed PMID: 12717550.

Explore Compound Types